1-Acetylpiperidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-acetylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDLJNPJCXUZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473418 | |
| Record name | 1-acetylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-13-4 | |
| Record name | 1-Acetyl-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-acetylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Acetylpiperidin-2-one (CAS Number: 3326-13-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 1-Acetylpiperidin-2-one, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates its physicochemical characteristics, predicted spectroscopic data, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance based on the activities of structurally related compounds. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Physicochemical Properties
This compound is a cyclic amide, specifically an N-acetylated lactam derived from piperidine. Its chemical structure features a six-membered piperidine ring with a carbonyl group at the 2-position and an acetyl group attached to the nitrogen atom.[1] This substitution pattern influences its polarity and reactivity, making it a useful intermediate in various chemical syntheses.[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3326-13-4 | [1] |
| Molecular Formula | C₇H₁₁NO₂ | [2] |
| Molecular Weight | 141.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 260.5 °C at 760 mmHg | [1] |
| Density | 1.126 g/cm³ | [1] |
| Flash Point | 116.3 °C | [1] |
| Refractive Index | 1.485 | [1] |
| InChI Key | UBDLJNPJCXUZGB-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)N1CCCCC1=O | [1] |
Spectroscopic Data (Predicted)
Disclaimer: The following spectroscopic data has been predicted using computational models and should be used as a reference. Experimental verification is recommended.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely show four distinct signals corresponding to the protons of the piperidine ring and the acetyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6-3.8 | Triplet | 2H | -N-CH₂- (C6-H) |
| ~2.5-2.7 | Triplet | 2H | -CH₂-C=O (C3-H) |
| ~2.2-2.4 | Singlet | 3H | -C(=O)-CH₃ |
| ~1.8-2.0 | Multiplet | 4H | -CH₂-CH₂-CH₂- (C4-H, C5-H) |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would exhibit signals for the two carbonyl carbons, the methyl carbon of the acetyl group, and the four methylene carbons of the piperidine ring.
| Chemical Shift (ppm) | Assignment |
| ~172-174 | -N-C=O (Lactam Carbonyl) |
| ~170-172 | -C(=O)-CH₃ (Acetyl Carbonyl) |
| ~45-47 | -N-CH₂- (C6) |
| ~32-34 | -CH₂-C=O (C3) |
| ~25-27 | -C(=O)-CH₃ |
| ~22-24 | -CH₂- (C5) |
| ~20-22 | -CH₂- (C4) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its two carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730-1750 | Strong | C=O Stretch (Acetyl) |
| ~1670-1690 | Strong | C=O Stretch (Lactam) |
| ~2850-2960 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1200-1300 | Medium-Strong | C-N Stretch |
Synthesis and Reactivity
This compound is typically synthesized via the N-acetylation of 2-piperidone. This reaction involves the treatment of 2-piperidone with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous pharmaceuticals.[1]
As a functionalized lactam, this compound can serve as a versatile building block in organic synthesis. The presence of the acetyl group activates the lactam ring, making it susceptible to various nucleophilic attacks and ring-opening reactions, providing pathways to more complex molecular architectures.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on standard N-acetylation procedures.
Objective: To synthesize this compound via the N-acetylation of 2-piperidone.
Materials:
-
2-Piperidone (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (catalytic amount) or Triethylamine (1.5 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-piperidone (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (catalytic amount) or triethylamine (1.5 eq) to the solution.
-
Addition of Acetylating Agent: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution via a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
-
Biological Activity and Drug Development Potential
While specific biological data for this compound is not extensively documented in publicly available literature, the piperidine scaffold is a highly privileged structure in medicinal chemistry.[1] Piperidine and its derivatives are found in a wide range of pharmaceuticals and natural products, exhibiting diverse biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]
The N-acetyl group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. N-acetylated compounds, such as N-acetylcysteine, have demonstrated therapeutic applications. For instance, N-acetylcysteine in combination with beta-lactams has shown high activity against carbapenem-resistant bacteria.[3][4] N-thiolated β-lactams, which are structurally related to N-acetylated lactams, have been investigated for their antibacterial properties.[5]
Given the prevalence of the piperidine motif in centrally active drugs and the potential for the N-acetyl-lactam functionality to confer unique biological properties, this compound represents a valuable scaffold for the synthesis of novel compounds for drug discovery programs.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable heterocyclic compound with well-defined physicochemical properties. While experimental data on its biological activity is limited, its structural features—a piperidine scaffold and an N-acetyl lactam moiety—suggest significant potential as an intermediate for the synthesis of novel therapeutic agents. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further investigation into its chemical reactivity and biological applications in drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. N-Acetyl-2-piperidone | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. High Activity of N-Acetylcysteine in Combination with Beta-Lactams against Carbapenem-Resistant Klebsiella pneumoniae and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
1-Acetylpiperidin-2-one molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 1-Acetylpiperidin-2-one (also known as N-Acetyl-2-piperidone). Due to the prevalence of information on its isomers, this document serves to clarify the specific characteristics of the 2-one isomer. It includes a detailed experimental protocol for its synthesis via the acetylation of 2-piperidone, alongside a compilation of its known quantitative data and a visual representation of its molecular structure. This guide is intended to be a critical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals. The introduction of an acetyl group at the nitrogen and a carbonyl group at the 2-position of the piperidine ring results in a lactam with specific chemical properties that make it a valuable intermediate in organic synthesis. Understanding its precise molecular structure and properties is crucial for its effective utilization in the development of novel chemical entities.
Molecular Structure and Formula
The chemical formula for this compound is C₇H₁₁NO₂. The molecule consists of a six-membered piperidine ring with an acetyl group attached to the nitrogen atom and a carbonyl group at the second carbon atom of the ring.
Molecular Structure Diagram
An In-depth Technical Guide to N-Acetyl-2-piperidone: Physicochemical Properties and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Acetyl-2-piperidone (CAS No. 3326-13-4). The information is compiled to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development. All quantitative data is presented in structured tables for clarity and comparative ease. Where available, generalized experimental protocols and key spectral data interpretations are provided.
Core Physicochemical Properties
N-Acetyl-2-piperidone, also known as 1-acetyl-2-piperidinone, is a derivative of 2-piperidone, a six-membered lactam. Its physicochemical properties are crucial for its handling, characterization, and application in further chemical transformations.
Identification and General Properties
| Property | Value | Reference |
| Chemical Name | N-Acetyl-2-piperidone; 1-Acetyl-2-piperidinone | [1] |
| CAS Number | 3326-13-4 | [1][2] |
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [3] |
| Appearance | Light yellow to light brown liquid | [3] |
Physical Properties
| Property | Value | Conditions | Reference |
| Boiling Point | 260.5 °C | at 760 mmHg | [1] |
| 109 °C | at 9 Torr | [3] | |
| Density | 1.126 g/cm³ | Predicted | [1] |
| Refractive Index | 1.485 | Not Specified | [1] |
| Flash Point | 116.3 °C | Not Specified | [1] |
| Solubility | Soluble in water. Insoluble in acetic acid. | [3] |
Spectroscopic and Analytical Data
Detailed spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of N-Acetyl-2-piperidone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show signals corresponding to the acetyl methyl group (a singlet around 2.0-2.5 ppm) and the methylene protons of the piperidone ring (multiplets in the range of 1.5-4.0 ppm). The protons adjacent to the nitrogen and the carbonyl group will be the most deshielded.
-
¹³C NMR: The carbon spectrum will feature a signal for the acetyl methyl carbon (around 20-30 ppm), several signals for the piperidone ring methylene carbons (in the aliphatic region), and two downfield signals for the carbonyl carbons (one for the lactam and one for the acetyl group, typically >160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of N-Acetyl-2-piperidone is characterized by the presence of two strong carbonyl stretching bands, a key feature of the N-acetyl lactam structure.
-
C=O Stretching (Amide I): A strong absorption band is expected around 1680-1720 cm⁻¹ for the tertiary amide (N-acetyl group).
-
C=O Stretching (Lactam): Another strong absorption band for the six-membered lactam carbonyl group is expected in the region of 1640-1680 cm⁻¹.
-
C-N Stretching: This will appear in the fingerprint region.
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A peak at m/z = 141 corresponding to the molecular weight of C₇H₁₁NO₂ is expected.
-
Fragmentation Pattern: Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. For N-Acetyl-2-piperidone, key fragments may arise from the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z = 98, or cleavage of the piperidone ring.
Synthesis and Purification
N-Acetyl-2-piperidone is typically synthesized by the acetylation of 2-piperidone.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of N-Acetyl-2-piperidone.
Caption: General workflow for the synthesis of N-Acetyl-2-piperidone.
Experimental Protocol: Acetylation of 2-Piperidone
The following is a generalized protocol based on common organic synthesis procedures for N-acetylation.
Materials:
-
2-Piperidone
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and base)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-piperidone in a suitable solvent such as dichloromethane.
-
If using a catalyst, add a catalytic amount of pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC or GC is recommended).
-
Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the product into the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude N-Acetyl-2-piperidone can be purified by vacuum distillation. Given its boiling point of 109 °C at 9 Torr, distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.
Chemical Reactivity and Stability
N-Acetyl-2-piperidone, as an N-acyl lactam, possesses two carbonyl groups, which influences its reactivity.
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-piperidone and acetic acid. The N-acetyl group may be more labile than the lactam amide bond under certain conditions.
-
Reduction: The lactam carbonyl can be reduced to the corresponding amine, N-acetylpiperidine, using strong reducing agents like lithium aluminum hydride.
-
Stability: The compound is generally stable under neutral conditions. However, it should be stored in a cool, dry place to prevent hydrolysis from atmospheric moisture.
Biological and Pharmacological Context
Currently, there is limited publicly available information directly implicating N-Acetyl-2-piperidone in specific biological signaling pathways or mechanisms of action. The piperidone scaffold is present in a wide range of biologically active molecules and pharmaceuticals, and derivatives have been investigated for various activities, including anticancer, antibacterial, and as enzyme inhibitors. However, specific biological screening data for N-Acetyl-2-piperidone is not widely reported.
The N-acetyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. N-acetylation is a common metabolic pathway for many drugs containing primary or secondary amine groups. In the context of N-Acetyl-2-piperidone, the acetyl group renders the lactam nitrogen non-basic and may affect its ability to act as a hydrogen bond donor.
The following diagram illustrates a hypothetical logical relationship for the investigation of the biological activity of a novel piperidone derivative.
References
In-Depth Technical Guide to the Spectroscopic Profile of 1-Acetylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-acetylpiperidin-2-one (CAS No. 3326-13-4). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data from reliable chemical databases and computational models. Furthermore, it outlines detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this class of molecules.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H3 (α to C=O) | ~ 2.5 | Triplet | ~ 6.5 |
| H4, H5 (ring methylenes) | ~ 1.9 | Multiplet | - |
| H6 (α to N) | ~ 3.8 | Triplet | ~ 6.0 |
| Acetyl-CH₃ | ~ 2.4 | Singlet | - |
¹³C NMR (Carbon-13 NMR) Spectroscopic Data (Predicted)
| Carbon Atom | Chemical Shift (ppm) |
| C2 (Amide C=O) | ~ 173 |
| C3 | ~ 32 |
| C4 | ~ 21 |
| C5 | ~ 23 |
| C6 | ~ 49 |
| Acetyl C=O | ~ 170 |
| Acetyl-CH₃ | ~ 24 |
Infrared (IR) Spectroscopy
Key IR Absorption Bands (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide I) | ~ 1700 - 1720 | Strong |
| C=O (Acetyl) | ~ 1650 - 1670 | Strong |
| C-N Stretch | ~ 1250 - 1350 | Medium |
| C-H Stretch (Aliphatic) | ~ 2850 - 2960 | Medium-Strong |
Mass Spectrometry (MS)
Predicted Mass-to-Charge Ratios (m/z) for Major Fragments
| m/z | Proposed Fragment Ion |
| 141 | [M]⁺ (Molecular Ion) |
| 99 | [M - CH₂CO]⁺ |
| 84 | [M - C₂H₃NO]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. The spectral width is typically set to cover a range of 0-12 ppm. A sufficient number of scans (e.g., 16-32) are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired on the same spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. Proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is made by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which typically results in a clear molecular ion peak and a characteristic fragmentation pattern. Electrospray Ionization (ESI) can also be used, particularly with LC-MS, which is a softer ionization technique.
-
Analysis: The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
An In-Depth Technical Guide to 1-Acetylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Acetylpiperidin-2-one (CAS Number: 3326-13-4), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and an exploration of its potential, though currently undocumented, biological significance.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name This compound is a derivative of piperidin-2-one, featuring an acetyl group attached to the nitrogen atom.[1] This structure is also recognized by several synonyms, which are often encountered in chemical literature and databases.
Table 1: IUPAC Name and Synonyms for this compound
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 3326-13-4 |
| Synonyms | 1-Acetyl-2-piperidinone, N-Acetyl-2-piperidone, 1-Acetyl-2-piperidone, N-Acetyl-α-piperidone, N-Acetylpiperidin-2-one, N-Acetylpiperidone, 2-Piperidinone, 1-acetyl-, 1-Acetyl-piperidin-2-one |
Physicochemical Properties
This compound is a cyclic amide, specifically a lactam, that is typically a colorless to pale yellow liquid or solid, depending on purity and ambient conditions.[1] The presence of both a carbonyl group and an acetyl group contributes to its moderate polarity and reactivity, making it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.[1]
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [1][2] |
| Molecular Weight | 141.17 g/mol | [2] |
| Boiling Point | 260.5 °C at 760 mmHg | [2] |
| Density | 1.126 g/cm³ | [2] |
| Flash Point | 116.3 °C | [2] |
| Refractive Index | 1.485 | [2] |
| LogP | 0.48330 | [2] |
| Purity | 98% |
Experimental Protocol: Synthesis of this compound
General Protocol for N-Acetylation of 2-Piperidone:
Objective: To synthesize this compound by reacting 2-piperidone with acetic anhydride.
Materials:
-
2-Piperidone (δ-valerolactam)
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Dichloromethane (for extraction)
-
1 M Hydrochloric acid (for washing)
-
Saturated aqueous sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidone (1.0 equivalent) in pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the cooled and stirring solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.
-
Remove the pyridine and other volatile components under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography.
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. However, the piperidone scaffold is a well-established pharmacophore present in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.
Given the structural similarity to other N-acetylated compounds and lactams, some general biological activities could be hypothesized, though they would require experimental validation. For instance, N-acetylated compounds are involved in various biological processes, and the lactam ring is a key feature of beta-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis.
Due to the absence of specific information on signaling pathways for this compound, a generalized workflow for the investigation of a novel chemical entity in drug discovery is presented below. This logical flow illustrates the typical progression from initial synthesis to potential clinical application.
Caption: A generalized workflow for a drug discovery campaign.
Conclusion
This compound is a well-defined chemical entity with potential as a building block in the synthesis of more complex molecules for various applications. While its physicochemical properties are partially characterized, a significant gap exists in the scientific literature regarding its specific biological activity and mechanism of action. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation. Future research into the biological effects of this compound is warranted to explore its potential as a lead compound in drug discovery and other life sciences applications.
References
Crystal Structure of 1-Acetylpiperidin-2-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and conformational analysis of 1-acetylpiperidin-2-one derivatives. While specific crystallographic data for the parent compound, this compound, is not publicly available, this document synthesizes information from closely related N-acylpiperidine and piperidinone structures to predict its structural characteristics. The guide details relevant experimental protocols for synthesis and crystallographic analysis and employs visualizations to clarify key concepts and workflows.
Conformational Analysis of the Piperidine Ring
The six-membered piperidine ring is a ubiquitous scaffold in medicinal chemistry. Its conformation is crucial in defining the three-dimensional shape of a molecule and its interaction with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of an N-acetyl group introduces specific electronic effects that significantly influence its geometry.
In N-acylpiperidines, the lone pair of the nitrogen atom participates in resonance with the carbonyl group of the acetyl moiety. This partial double bond character between the nitrogen and the carbonyl carbon leads to a phenomenon known as pseudoallylic strain. This strain influences the conformational preference of substituents on the piperidine ring, particularly at the C2 position. Computational studies and analysis of existing crystal structures in the Cambridge Structural Database (CSD) suggest that for N-acylpiperidines with a substituent at the 2-position, the axial orientation is often favored over the equatorial one to alleviate this strain.[1]
The piperidine ring in derivatives can exist in various conformations, including the stable chair form and higher-energy twist-boat or boat forms.[2] The specific conformation adopted in the solid state is influenced by the substitution pattern and crystal packing forces. For this compound, a chair or a distorted chair conformation is the most probable arrangement.
Predicted Crystal Structure and Bonding Parameters
In the absence of direct experimental data for this compound, the following table summarizes expected bond lengths and angles based on the analysis of related N-acylpiperidine and piperidin-4-one crystal structures. These values provide a reasonable estimation for molecular modeling and comparative studies.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
| Bond Length (Å) | ||||
| C=O (amide) | - | - | 1.23 - 1.25 | |
| C-N (amide) | - | - | 1.33 - 1.35 | |
| N-C (ring) | - | - | 1.46 - 1.48 | |
| C-C (ring) | - | - | 1.52 - 1.55 | |
| C=O (ketone) | - | - | 1.21 - 1.23 | |
| Bond Angle (°) | ||||
| C-N-C (ring) | - | - | 110 - 114 | |
| O=C-N (amide) | - | - | 120 - 123 | |
| C-C-C (ring) | - | - | 109 - 112 | |
| Torsion Angle (°) | ||||
| C-N-C=O (amide) | - | - | ~0 or ~180 (planar amide) |
Experimental Protocols
Synthesis of N-Acyl Piperidinone Derivatives
A general method for the synthesis of N-acyl piperidinone derivatives involves the acylation of the corresponding piperidinone. For instance, the synthesis of N'- (1-benzylpiperidin-4-ylidene)acetohydrazide, a related compound, involves the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol.[3] A similar approach could be adapted for the synthesis of this compound by reacting 2-piperidone with a suitable acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.
Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A common technique for the crystallization of piperidin-4-one derivatives is slow evaporation from a suitable solvent.[2] Ethanol is frequently used as a solvent for recrystallization.[2] The choice of solvent and crystallization conditions (e.g., temperature, concentration) are crucial and often need to be optimized for each specific compound.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[4][5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The workflow for a typical X-ray crystallography experiment is outlined in the diagram below.
Visualizations
References
- 1. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 1-Acetylpiperidin-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Acetylpiperidin-2-one. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on a qualitative solubility profile derived from the known properties of structurally analogous compounds. Furthermore, a detailed, generalized experimental protocol is provided to enable researchers to determine precise quantitative solubility data. This guide is intended to support professionals in drug development and chemical research in the handling, formulation, and application of this compound.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior.
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₇H₁₁NO₂ | - |
| Molecular Weight | 141.17 g/mol | - |
| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |
| Melting Point | Not readily available | - |
| Boiling Point | 260.5 °C at 760 mmHg | [1] |
| LogP (Octanol/Water Partition Coefficient) | 0.48330 (Predicted) | [1] |
| Polar Surface Area | 37.38 Ų | [1] |
The predicted LogP value suggests that this compound has a relatively balanced hydrophilic-lipophilic character. The presence of a polar amide group within the lactam ring and an additional acetyl group contributes to its potential for interactions with polar solvents.
Predicted Solubility Profile
While specific quantitative data for this compound is scarce, a qualitative solubility profile can be inferred from the behavior of structurally similar cyclic amides (lactams) such as 2-piperidone (δ-valerolactam) and ε-caprolactam.
-
2-Piperidone (δ-Valerolactam): This compound is the parent lactam of this compound (which is N-acetyl-δ-valerolactam). It is known to be soluble in water, ethanol, methanol, and dichloromethane[2][3].
-
ε-Caprolactam: A larger ring lactam, it is very soluble in water and most common organic solvents[4].
-
N-allyl-ε-caprolactam: An N-substituted caprolactam, it is reported to be soluble in water with high estimated solubility in polar protic solvents (methanol, ethanol), polar aprotic solvents (acetone, acetonitrile, DMF, DMSO), and aromatic solvents (toluene, benzene)[5].
Based on these analogs, a qualitative solubility profile for this compound is proposed in the following table.
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The acetyl and lactam carbonyl groups can act as hydrogen bond acceptors, and the overall polarity of the molecule is compatible with these solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Favorable dipole-dipole interactions are expected between the polar functionalities of this compound and these solvents. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | The compound's polarity and lack of a proton-donating group on the lactam nitrogen suggest good compatibility with these solvents. |
| Aromatic | Toluene, Benzene | Moderate | The aliphatic ring structure and the acetyl group may allow for favorable interactions with aromatic solvents. |
| Nonpolar | Hexane, Heptane | Low to Moderate | The presence of polar functional groups is likely to limit solubility in highly nonpolar solvents. |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature (e.g., 25 °C). This method is based on the widely accepted shake-flask technique[6].
3.1. Materials and Equipment
-
This compound (analyte)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Vortex mixer
3.2. Experimental Workflow
References
Thermochemical Profile of N-Acetyl-2-piperidone and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for N-Acetyl-2-piperidone and its closely related analogs. Due to the limited direct experimental data for N-Acetyl-2-piperidone, this document focuses on the thermochemical properties of the parent compound, 2-piperidone, and its N-substituted derivatives, offering a robust framework for understanding and estimating the energetic properties of the target molecule.
Thermochemical Data of 2-Piperidone and N-Substituted Derivatives
The following table summarizes the standard molar enthalpies of formation in the condensed and gaseous phases, as well as the standard molar enthalpies of vaporization for 2-piperidone and its N-methyl and N-benzyl derivatives. These values were determined experimentally and provide a valuable baseline for estimating the thermochemical properties of N-Acetyl-2-piperidone.
| Compound | Formula | State | Standard Molar Enthalpy of Formation (ΔfHm°) (kJ·mol-1) | Standard Molar Enthalpy of Vaporization (ΔglHm°) (kJ·mol-1) |
| 2-Piperidone | C₅H₉NO | cr | -247.8 ± 1.0 | 84.9 ± 1.0 |
| g | -162.9 ± 1.4 | |||
| 1-Methyl-2-piperidone | C₆H₁₁NO | l | -263.5 ± 1.2 | 60.5 ± 0.5 |
| g | -203.0 ± 1.3 | |||
| 1-Benzyl-2-piperidone | C₁₂H₁₅NO | l | -160.7 ± 3.4 | 86.8 ± 1.2 |
| g | -73.9 ± 3.6 |
cr = crystalline state; l = liquid state; g = gaseous state. Data sourced from Ribeiro da Silva et al. (2006).
Experimental Protocols
The experimental determination of the thermochemical data presented above involved two primary calorimetric techniques: static bomb calorimetry for determining the enthalpy of combustion, from which the enthalpy of formation is derived, and Calvet microcalorimetry for determining the enthalpy of vaporization or sublimation.
Static Bomb Calorimetry
This method is used to measure the heat of combustion of a substance at constant volume.
-
Sample Preparation: A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with a high pressure of pure oxygen (typically around 3 MPa).
-
Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
-
Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise that is measured with high precision.
-
Data Analysis: The energy of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. The standard enthalpy of combustion is then determined after applying corrections for various factors, including the heat of ignition and the formation of nitric acid from residual nitrogen. The standard enthalpy of formation is subsequently derived using Hess's law.
Calvet Microcalorimetry
This technique is employed to measure small heat effects, making it suitable for determining enthalpies of vaporization or sublimation.
-
Sample Introduction: A small amount of the substance is placed in a sample cell within the microcalorimeter.
-
Isothermal Measurement: The Calvet microcalorimeter maintains a constant temperature. The heat absorbed by the sample during vaporization or sublimation is compensated by a Peltier effect device to maintain the isothermal condition.
-
Signal Detection: The heat flow is detected by a series of thermocouples surrounding the sample and reference cells. The output signal is proportional to the heat flow rate.
-
Data Integration: The total heat absorbed during the phase transition is obtained by integrating the heat flow signal over time.
-
Enthalpy Calculation: The molar enthalpy of vaporization or sublimation is calculated by dividing the total heat absorbed by the number of moles of the vaporized or sublimated sample.
Experimental Workflow for Thermochemical Data Determination
The following diagram illustrates the general workflow for the experimental determination of the standard molar enthalpy of formation in the gaseous phase.
Caption: Workflow for determining the gaseous enthalpy of formation.
Signaling Pathways and Logical Relationships
At present, there is no established body of literature detailing specific signaling pathways directly involving N-Acetyl-2-piperidone. Its biological activity is not as extensively characterized as many pharmaceutical compounds. Therefore, a diagram of a signaling pathway is not applicable at this time. The logical relationship in the context of this document is the workflow for determining the thermochemical data, as illustrated above.
An In-depth Technical Guide on the Discovery and History of 1-Acetylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Acetylpiperidin-2-one, a heterocyclic organic compound. The document details its chemical properties, historical synthesis, and experimental protocols for its preparation and characterization. While specific details regarding its initial discovery are not prominently documented in readily available literature, this guide outlines the logical synthetic pathway based on established chemical principles, starting from the synthesis of its precursor, 2-piperidone (also known as δ-valerolactam), followed by its N-acetylation. Spectroscopic data, crucial for its identification and characterization, are presented in a structured format. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, with the chemical formula C₇H₁₁NO₂, is a derivative of piperidine, a ubiquitous structural motif in many natural products and pharmaceuticals. As an N-acetylated lactam, it possesses unique chemical properties that make it a potential building block in organic synthesis. Understanding its synthesis and characterization is fundamental for its potential application in medicinal chemistry and drug design.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or solid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol | |
| CAS Number | 3326-13-4 | |
| Boiling Point | 260.5 °C at 760 mmHg | |
| Density | 1.126 g/cm³ | |
| Refractive Index | 1.485 |
History of Synthesis
While a singular "discovery" paper for this compound is not readily identifiable, its synthesis follows a logical and well-established two-step chemical sequence. The history of its synthesis is therefore intrinsically linked to the development of the synthesis of its precursor, 2-piperidone, and the subsequent N-acetylation of lactams.
Synthesis of the Precursor: 2-Piperidone (δ-Valerolactam)
A cornerstone in the synthesis of 2-piperidone is the Beckmann rearrangement of cyclopentanone oxime. This reaction, named after the German chemist Ernst Otto Beckmann, is a fundamental method for converting oximes into amides. In the case of cyclic oximes, the rearrangement yields lactams.[1][2] The synthesis of 2-piperidone from cyclopentanone is a classic example of this transformation and has been a subject of study for many years.[1][2]
The general mechanism for the Beckmann rearrangement involves the treatment of the oxime with an acid catalyst, which promotes the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom.
N-Acetylation of 2-Piperidone
The final step to obtaining this compound is the N-acetylation of the 2-piperidone precursor. This is a standard transformation in organic chemistry, typically achieved by reacting the lactam with an acetylating agent such as acetic anhydride, often in the presence of a base like pyridine to neutralize the acetic acid byproduct.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of 2-Piperidone via Beckmann Rearrangement
This protocol is a generalized procedure based on literature reports for the Beckmann rearrangement of cyclopentanone oxime.[1]
Materials:
-
Cyclopentanone oxime
-
Strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid)
-
Suitable solvent (e.g., as determined by the choice of catalyst)
-
Neutralizing base (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., dichloromethane)
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve cyclopentanone oxime in the chosen solvent and cool the mixture in an ice bath.
-
Slowly add the strong acid catalyst to the cooled solution while maintaining a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).
-
Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-piperidone.
-
Purify the product by vacuum distillation or recrystallization.
Synthesis of this compound via N-Acetylation
This protocol describes a general method for the N-acetylation of a lactam.
Materials:
-
2-Piperidone
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve 2-piperidone in anhydrous dichloromethane and add pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
The following tables summarize the expected spectroscopic data for this compound. Note that definitive, high-resolution spectra with full assignments for this specific compound are not widely available in public databases, and the data below is a composite of expected values based on its structure and data from related compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | t | 2H | -N-CH₂- (C6) |
| ~2.5 | t | 2H | -CO-CH₂- (C3) |
| ~2.4 | s | 3H | -CO-CH₃ |
| ~1.9 | m | 4H | -CH₂-CH₂- (C4, C5) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| ~172 | N-C=O (lactam) |
| ~170 | CH₃-C=O |
| ~45 | -N-CH₂- (C6) |
| ~32 | -CO-CH₂- (C3) |
| ~23 | -CO-CH₃ |
| ~21 | -CH₂- (C5) |
| ~20 | -CH₂- (C4) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O stretch (acetyl) |
| ~1680 | C=O stretch (lactam) |
| ~2940, ~2860 | C-H stretch (aliphatic) |
| ~1250 | C-N stretch |
Mass Spectrometry (MS) (Predicted)
| m/z | Assignment |
| 141 | [M]⁺ |
| 99 | [M - CH₂CO]⁺ |
| 43 | [CH₃CO]⁺ |
Logical and Experimental Workflows
The synthesis of this compound can be visualized as a two-step process. The following diagrams, generated using the DOT language, illustrate the logical relationship of the synthesis and a typical experimental workflow.
Conclusion
This compound is a compound accessible through a straightforward and well-understood synthetic route involving the Beckmann rearrangement of cyclopentanone oxime to 2-piperidone, followed by N-acetylation. While its specific discovery and detailed historical account are not prominently featured in the literature, the principles governing its synthesis are fundamental in organic chemistry. This technical guide provides the essential information for its preparation and characterization, serving as a valuable resource for chemists in academia and industry. Further research into its properties and potential applications may reveal its utility in various fields, including drug development.
References
The Piperidinone Core: A Versatile Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidinone core, a six-membered heterocyclic ketone, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ability to introduce diverse substituents at various positions have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities associated with piperidinone-containing compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key biological assays and visual representations of modulated signaling pathways are included to facilitate further research and drug development efforts in this promising area.
Anticancer Activity
Piperidinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various piperidinone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dichloroacetyl-bis-benzylidene-piperidone | 2608 (1-dichloroacetyl–3,5-bis(3,4-difluorobenzylidene)-4-piperidone) | CEM (Lymphoma) | 0.08 | [1] |
| COLO 205 (Colon) | 0.25 | [1] | ||
| 2610 (1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone) | CEM (Lymphoma) | 0.06 | [1] | |
| COLO 205 (Colon) | 0.20 | [1] | ||
| Furfurylidene 4-piperidone analog | Compound 2d | Molt-4 (Leukemia) | 2.5 | [2] |
| Compound 3d | Molt-4 (Leukemia) | 2.5 | [2] | |
| Monoketone Curcumin Analog | EF24 (3,5-Bis(2-fluorobenzylidene)-4-piperidone) | Various | ~1.3 (for NF-κB inhibition) | [3] |
| EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone) | Various | ~5 (for NF-κB inhibition) | [4] | |
| Piperidine Complex | Piperidine derivative | A549 (Lung) | 32.43 | [5] |
| Hydrazine carbodithioate derivative | (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate | Hep G2 (Liver) | Not specified, but showed activity | [6] |
| trans-platinum piperidine derivative | trans-[PtCl2(4-pic)(pip)] | C-26 (Colon) | 4.5 | [7] |
| OV-1063 (Ovarian) | 6.5 | [7] | ||
| trans-[PtCl2(4-pic)(pz)]HCl | C-26 (Colon) | 5.5 | [7] | |
| OV-1063 (Ovarian) | 7.4 | [7] |
Experimental Protocols
This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the piperidinone derivatives and incubate for a specified period (e.g., 72 hours).[9]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9]
This model is used to assess the in vivo antitumor potential of compounds.
Procedure:
-
Tumor Inoculation: Inoculate Swiss albino mice intraperitoneally with 4×10^6 EAC cells/mL (0.5 mL/animal).[10]
-
Compound Administration: 24 hours after tumor inoculation, administer the test compounds intraperitoneally for seven consecutive days. A standard drug, such as 5-Fluorouracil (20 mg/kg), is used as a positive control.[7][10]
-
Parameter Evaluation: Monitor parameters such as body weight, tumor volume, packed cell volume, viable and non-viable tumor cell count, and the increase in lifespan (% ILS).[7]
Signaling Pathways in Cancer
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. benchchem.com [benchchem.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT (Assay protocol [protocols.io]
- 10. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
An In-depth Technical Guide to the Safety and Handling of 1-Acetylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Acetylpiperidin-2-one (also known as N-Acetyl-2-piperidone), intended for use by professionals in research and development.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N-Acetyl-2-piperidone |
| CAS Number | 3326-13-4[1][2] |
| Molecular Formula | C₇H₁₁NO₂[3] |
| Molecular Weight | 141.17 g/mol [3] |
| Structure | (Image of the chemical structure of this compound) |
| InChI Key | UBDLJNPJCXUZGB-UHFFFAOYSA-N |
Hazard Identification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
GHS Classification
| Classification | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |
This classification is based on available data for N-Acetyl-2-piperidone and similar compounds.
Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Signal Word: Warning
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Density | 1.126 g/cm³ | [3] |
| Boiling Point | 260.5 °C at 760 mmHg | [3] |
| Flash Point | 116.3 °C | [3] |
| Refractive Index | 1.485 | [3] |
| Storage Temperature | Ambient |
Handling and Storage
Proper handling and storage procedures are crucial to ensure safety when working with this compound.
Safe Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[4].
-
Avoid contact with skin, eyes, and clothing[4].
-
Wash hands thoroughly after handling[4].
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat[5].
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[4][6].
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6].
-
Keep away from heat, sparks, and open flames[6].
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations.
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[4][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8] |
Spill and Leak Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Toxicological Information
The toxicological properties of this compound have not been fully investigated. The available information suggests the following:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.
Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). Users should consult the most current SDS for this compound from the supplier and adhere to all institutional and regulatory safety protocols. All personnel handling this chemical should be adequately trained in its safe use and emergency procedures.
References
- 1. N-Acetyl-2-piperidone | 3326-13-4 [amp.chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Page loading... [guidechem.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
1-Acetylpiperidin-2-one: A Versatile Precursor for the Synthesis of Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetylpiperidin-2-one, a derivative of δ-valerolactam, is a valuable heterocyclic building block in medicinal chemistry. Its activated lactam ring and the presence of the N-acetyl group make it a versatile precursor for the synthesis of a variety of complex nitrogen-containing scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a primary focus on its role as a precursor to key components of the widely prescribed anticoagulant, Apixaban.
Introduction
The piperidine ring is a privileged scaffold in pharmaceutical sciences, found in a multitude of approved drugs targeting a wide range of diseases.[1][2] Piperidin-2-one (δ-valerolactam) and its derivatives serve as crucial intermediates in the construction of these complex molecules. The N-acetylated form, this compound, offers a stable and reactive starting material for various chemical transformations. The acetyl group can function as a protecting group that can be readily removed to liberate the secondary amine for further functionalization, or it can influence the reactivity of the lactam ring itself.
A prominent example of the application of the piperidin-2-one scaffold is in the synthesis of Apixaban, a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][3][4] This document will detail the synthesis of this compound, its conversion to the core piperidin-2-one structure, and the subsequent multi-step synthesis of a key intermediate for Apixaban.
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of piperidin-2-one (δ-valerolactam). This reaction is typically carried out using standard acetylating agents in the presence of a base.
Experimental Protocol: Acetylation of Piperidin-2-one
Materials:
-
Piperidin-2-one (δ-valerolactam)
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve piperidin-2-one (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
| Reagent/Solvent | Molar Eq. | Purity |
| Piperidin-2-one | 1.0 | >98% |
| Acetic Anhydride | 1.1 | >99% |
| Pyridine | 1.2 | >99% |
| Dichloromethane | - | Anhydrous |
Table 1: Reagents and their specifications for the synthesis of this compound.
Application in the Synthesis of a Key Apixaban Intermediate
This compound serves as a protected precursor to piperidin-2-one, a crucial building block in the synthesis of the anticoagulant Apixaban. The following sections outline the deacetylation of this compound and the subsequent steps to synthesize a key intermediate of Apixaban.
Deacetylation of this compound
The N-acetyl group can be removed under basic or acidic conditions to yield piperidin-2-one.
Experimental Protocol: Deacetylation
Materials:
-
This compound
-
Aqueous Hydrochloric Acid (e.g., 6 M) or Sodium Hydroxide solution
-
Ethyl acetate or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure (Acidic Hydrolysis):
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., water or ethanol), add 6 M hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield piperidin-2-one.
Synthesis of 1-(4-nitrophenyl)piperidin-2-one
A key step in many reported syntheses of Apixaban involves the formation of a C-N bond between a substituted phenyl ring and the piperidin-2-one nitrogen.[5][6]
Experimental Protocol: N-Arylation of Piperidin-2-one
Materials:
-
Piperidin-2-one
-
4-Chloronitrobenzene
-
Potassium carbonate or other suitable base
-
Copper(I) iodide (catalyst)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
Procedure:
-
To a flask containing piperidin-2-one (1.0 eq) and potassium carbonate (2.0 eq), add anhydrous N,N-dimethylformamide.
-
Add 4-chloronitrobenzene (1.1 eq) and a catalytic amount of copper(I) iodide.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be recrystallized from a suitable solvent like ethanol or isopropanol.
| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) |
| 1 | This compound | Piperidin-2-one | Acetic Anhydride, Pyridine | >90 |
| 2 | Piperidin-2-one | This compound | HCl (aq) | >95 |
| 3 | 1-(4-nitrophenyl)piperidin-2-one | Piperidin-2-one, 4-Chloronitrobenzene | K₂CO₃, CuI | 70-80 |
Table 2: Summary of synthetic steps and typical yields.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression from the starting material to the key pharmaceutical intermediate.
Mechanism of Action of Apixaban: Inhibition of Factor Xa
Apixaban functions as a direct, selective, and reversible inhibitor of Factor Xa (FXa).[3][4][7] FXa is a serine protease that plays a pivotal role in the blood coagulation cascade at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form a stable blood clot. By binding to the active site of FXa, Apixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of clot formation.[8]
Conclusion
This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its utility is highlighted by its role as a protected form of piperidin-2-one, a key building block for the synthesis of the blockbuster anticoagulant, Apixaban. The protocols and data presented herein provide a foundation for researchers to utilize this compound in the development of novel pharmaceutical agents. The straightforward synthesis and deprotection of this compound, coupled with the established importance of the piperidin-2-one scaffold, underscore its potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis routes of Apixaban [benchchem.com]
- 3. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 4. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 6. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]
- 7. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 1-Acetylpiperidin-2-one in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylpiperidin-2-one, also known as N-acetyl-δ-valerolactam, is a cyclic imide that can function as a specialized acylating agent. Unlike conventional acylating agents such as acyl chlorides or anhydrides that transfer an acyl group, the reactivity of this compound in acylation reactions is primarily characterized by a ring-opening transamidation mechanism. In this process, the lactam ring is opened by a nucleophile, typically an amine, resulting in the formation of a linear amide product. This reaction provides a pathway to synthesize N-substituted 5-acetamidopentanamides, which are of interest in medicinal chemistry and materials science.
The reaction leverages the inherent ring strain and the electrophilicity of the endocyclic carbonyl carbon. The N-acetyl group significantly influences the reactivity of the lactam ring. This document provides a detailed overview of the reaction mechanism, experimental protocols, and representative data for the use of this compound in acylation reactions with amines.
Reaction Mechanism: Ring-Opening Transamidation
The primary acylation pathway involving this compound is a transamidation reaction where an amine acts as a nucleophile. The reaction proceeds through a nucleophilic acyl substitution mechanism, leading to the cleavage of the endocyclic C-N bond of the lactam.
The key steps are:
-
Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbonyl carbon of the piperidin-2-one ring.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Ring Opening: The intermediate collapses, resulting in the cleavage of the C-N bond within the lactam ring. The nitrogen atom of the lactam acts as a leaving group, which is subsequently protonated.
-
Product Formation: The final product is an N-substituted 5-acetamidopentanamide.
This mechanism is particularly effective for the acylation of weakly nucleophilic aromatic amines and can be performed under various conditions, including metal-catalyzed and metal-free protocols.[1]
Data Presentation
The transamidation of N-acyl-2-piperidinones has been shown to be effective with a variety of amines. The following table summarizes representative reactions and expected outcomes based on available literature.[1]
| Entry | Amine Substrate (R'-NH₂) | Catalyst/Conditions | Product | Yield (%) |
| 1 | Aniline | Ni(PPh₃)₂Cl₂, 2,2'-bipyridine, Mn | N-phenyl-5-acetamidopentanamide | Good |
| 2 | 4-Methoxyaniline | Ni(PPh₃)₂Cl₂, 2,2'-bipyridine, Mn | N-(4-methoxyphenyl)-5-acetamidopentanamide | Good |
| 3 | Benzylamine | Metal-free, melt conditions | N-benzyl-5-acetamidopentanamide | Good |
| 4 | Aniline | Metal-free, melt conditions | N-phenyl-5-acetamidopentanamide | Good |
Note: "Good" yields are reported in the literature for this class of reactions, suggesting yields are generally favorable but may vary based on the specific substrate and conditions.[1]
Experimental Protocols
Two general protocols are provided below: a nickel-catalyzed method suitable for a broader range of substrates and a more environmentally benign, metal-free approach.
Protocol 1: Nickel-Catalyzed Ring-Opening Acylation
This protocol is adapted from methods developed for the transamidation of N-acyl lactams and is suitable for various aniline derivatives.[1]
Materials:
-
This compound
-
Substituted aniline
-
Ni(PPh₃)₂Cl₂ (Nickel(II) bis(triphenylphosphine) dichloride)
-
2,2'-Bipyridine
-
Manganese powder (reducing agent)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (e.g., Argon or Nitrogen), add Ni(PPh₃)₂Cl₂ (5 mol%), 2,2'-bipyridine (10 mol%), and manganese powder (2 equivalents).
-
Add anhydrous solvent, followed by the substituted aniline (1 equivalent) and this compound (1.2 equivalents).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and manganese residues, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 5-acetamidopentanamide.
Protocol 2: Metal-Free, Solvent-Free Ring-Opening Acylation
This protocol is a greener alternative, particularly effective for weakly nucleophilic aromatic amines, and proceeds under melt conditions without the need for a catalyst or solvent.[1]
Materials:
-
This compound
-
Aromatic amine (e.g., aniline)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the aromatic amine (1 equivalent) and this compound (1.1 equivalents).
-
Heat the mixture in an oil bath to a temperature above the melting points of the reactants (typically 120-150°C) to form a homogeneous melt.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, which should result in the solidification of the product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the nickel-catalyzed acylation reaction.
References
Protocol for N-acetylation of 2-piperidone: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the N-acetylation of 2-piperidone, a valuable lactam intermediate in organic synthesis. The protocol details a standard procedure using acetic anhydride as the acetylating agent. This application note includes a detailed experimental protocol, tabulated quantitative data including typical yields and spectroscopic information for the resulting product, N-acetyl-2-piperidone, and visual diagrams illustrating the chemical transformation and experimental workflow. This resource is intended to aid researchers in the efficient and reproducible synthesis of this important building block.
Introduction
Lactams, cyclic amides, are prevalent structural motifs in a wide array of biologically active compounds and natural products. The modification of the lactam nitrogen through acylation is a fundamental transformation that allows for the diversification of these scaffolds, enabling the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. 2-Piperidone, also known as δ-valerolactam, is a six-membered lactam that serves as a versatile precursor. Its N-acetylation yields N-acetyl-2-piperidone, a key intermediate for further functionalization. This protocol outlines a reliable method for this transformation.
Chemical Reaction Scheme
The N-acetylation of 2-piperidone is typically achieved by reacting it with an acetylating agent such as acetic anhydride. The reaction can be performed neat or in the presence of a solvent, and a base like pyridine can be used to catalyze the reaction and neutralize the acetic acid byproduct.
Caption: General reaction scheme for the N-acetylation of 2-piperidone.
Experimental Protocol
This protocol is a general guideline and can be adapted based on specific laboratory conditions and desired scale.
Materials:
-
2-Piperidone (δ-Valerolactam)
-
Acetic Anhydride
-
Pyridine (optional, as catalyst and solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-piperidone (1.0 equivalent) in pyridine (if used, approximately 5-10 mL per gram of 2-piperidone). If performing the reaction neat, add 2-piperidone directly to the flask.
-
Addition of Acetic Anhydride: Cool the flask in an ice bath. Slowly add acetic anhydride (1.5 to 2.0 equivalents) to the stirred solution (or neat 2-piperidone). An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates or to increase the reaction rate, the mixture can be gently heated to reflux.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If pyridine was used, it can be removed under reduced pressure. Dilute the residue with dichloromethane.
-
Washing: Transfer the dichloromethane solution to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acetic acid and anhydride), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N-acetyl-2-piperidone.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Experimental Workflow
Caption: Step-by-step workflow for the N-acetylation of 2-piperidone.
Data Presentation
Table 1: Physical and Chemical Properties of N-Acetyl-2-piperidone
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₂ | [1][2] |
| Molecular Weight | 141.17 g/mol | [1][2] |
| CAS Number | 3326-13-4 | [1][2] |
| Boiling Point | 260.5 °C at 760 mmHg | [2] |
| Density | 1.126 g/cm³ | [2] |
| Refractive Index | 1.485 | [2] |
Table 2: Spectroscopic Data for N-Acetyl-2-piperidone
| Technique | Observed Peaks / Chemical Shifts (δ) | Reference |
| ¹H NMR (CDCl₃) | ~ 3.6 (t, 2H, N-CH₂), ~ 2.5 (s, 3H, COCH₃), ~ 2.4 (t, 2H, CO-CH₂), ~ 1.8 (m, 4H, -CH₂CH₂-) | [3] |
| ¹³C NMR (CDCl₃) | ~ 172 (C=O, amide), ~ 170 (C=O, acetyl), ~ 45 (N-CH₂), ~ 32 (CO-CH₂), ~ 23 (COCH₃), ~ 21, 20 (-CH₂CH₂-) | [3] |
| IR (neat, cm⁻¹) | ~ 1730 (C=O, acetyl), ~ 1680 (C=O, amide), ~ 2940, 2870 (C-H stretch) | [3] |
| Mass Spec. (EI, m/z) | 141 (M⁺), 99 (M⁺ - C₂H₂O), 43 (CH₃CO⁺) | [3] |
Note: The spectroscopic data presented are typical values and may vary slightly depending on the solvent and instrument used.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
The N-acetylation of 2-piperidone is a straightforward and efficient transformation that provides a versatile intermediate for further synthetic manipulations. The protocol described herein, utilizing acetic anhydride, is a common and reliable method to achieve this conversion. By following the detailed procedure and safety precautions, researchers can consistently synthesize N-acetyl-2-piperidone in good yield and purity. The provided spectroscopic data will aid in the characterization and confirmation of the desired product.
References
The Untapped Potential of 1-Acetylpiperidin-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, embedded in the molecular architecture of a vast number of approved pharmaceuticals. Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for constructing three-dimensional molecular shapes that can effectively interact with biological targets. Within the diverse landscape of piperidine derivatives, 1-Acetylpiperidin-2-one, also known as N-acetyl-δ-valerolactam, represents a unique building block. As a cyclic amide (lactam), it possesses distinct chemical reactivity that can be exploited for the synthesis of novel and complex molecular entities.
While direct and extensive applications of this compound in marketed drugs are not widely documented, its structural motifs—the N-acyl lactam and the piperidinone core—are of significant interest in drug discovery. This document aims to provide detailed application notes and experimental protocols to guide researchers in harnessing the potential of this underexplored scaffold in the development of new therapeutic agents. The information presented herein is a synthesis of established chemical principles and analogous applications of related structures, offering a forward-looking perspective on its utility.
Core Physicochemical and Structural Features
This compound combines the structural rigidity of a six-membered ring with the electronic features of an amide. The acetyl group on the nitrogen atom plays a crucial role in modulating its reactivity and physicochemical properties.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₇H₁₁NO₂ | Provides a foundation for molecular weight and elemental composition calculations. |
| Molecular Weight | 141.17 g/mol | Falls within the range for lead-like and drug-like molecules according to Lipinski's Rule of Five. |
| CAS Number | 3326-13-4 | Unique identifier for substance registration and literature search. |
| Calculated LogP | ~0.48 | Suggests a degree of lipophilicity suitable for cell permeability. |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygens) | Can participate in hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Donors | 0 | The amide nitrogen is acylated, thus not a hydrogen bond donor. |
Synthetic Utility and Key Reactions
The primary utility of this compound in medicinal chemistry lies in its potential as a versatile synthetic intermediate. The lactam ring can be strategically opened or modified to introduce diverse functionalities.
Ring-Opening Reactions
Hydrolysis or aminolysis of the lactam bond can provide access to functionalized aminocaproic acid derivatives. These linear intermediates can then be further elaborated or cyclized to form different heterocyclic systems.
α-Functionalization
The presence of the carbonyl group activates the adjacent methylene position (C3) for deprotonation and subsequent electrophilic substitution, allowing for the introduction of various substituents at this position.
Reduction
Reduction of the lactam carbonyl can yield N-acetylated piperidines with a hydroxyl group at the 2-position, or complete reduction can lead to 1-acetylpiperidine.
Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Scaffold
Given the prevalence of the piperidine motif in kinase inhibitors, we propose a hypothetical synthetic route starting from this compound to generate a novel scaffold for screening against various kinases. This protocol illustrates how the unique reactivity of the starting material can be leveraged.
Experimental Protocol: Synthesis of a 3-Aryl-1-acetylpiperidin-2-one Library
Objective: To synthesize a library of 3-aryl-1-acetylpiperidin-2-one derivatives for biological screening.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl iodides (various substitutions)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
α-Arylation of this compound: a. To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL). b. Cool the flask to -78 °C in a dry ice/acetone bath. c. Slowly add LDA solution (1.1 equivalents) to the stirred THF. d. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (20 mL) and add this solution dropwise to the LDA solution at -78 °C. e. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. f. In a separate flask, prepare a solution of the desired aryl iodide (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), and PPh₃ (0.1 equivalents) in anhydrous toluene (30 mL). g. Add this palladium catalyst/aryl iodide solution to the enolate solution at -78 °C. h. Allow the reaction mixture to slowly warm to room temperature and stir overnight. i. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL). j. Extract the aqueous layer with EtOAc (3 x 50 mL). k. Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. l. Purify the crude product by silica gel column chromatography (e.g., using a hexane:EtOAc gradient) to afford the desired 3-aryl-1-acetylpiperidin-2-one derivative.
-
Characterization: a. Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Biological Data for a Synthesized Analog (3-(4-fluorophenyl)-1-acetylpiperidin-2-one))
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative GI₅₀ (µM) |
| AP-FPh-01 | Hypothetical Kinase A | 150 | HCT116 | 2.5 |
| AP-FPh-01 | Hypothetical Kinase B | >10,000 | HCT116 | >50 |
Visualizing the Workflow and Rationale
Experimental Workflow
Caption: Synthetic workflow for the preparation of 3-aryl-1-acetylpiperidin-2-one derivatives.
Logical Relationship in Drug Discovery
Caption: Logic of utilizing this compound in a drug discovery program.
Broader Context: Piperidine Derivatives in Medicinal Chemistry
The rationale for exploring derivatives of this compound is strongly supported by the well-established success of the broader piperidine class in medicine. Piperidine-containing drugs have shown remarkable efficacy across a wide range of therapeutic areas.
| Therapeutic Area | Examples of Piperidine-Containing Drugs | General Role of the Piperidine Moiety |
| Oncology | Rucaparib, Palbociclib | Interacts with the hinge region of kinases, provides a vector for substitution to improve solubility and potency. |
| Antipsychotics | Haloperidol, Risperidone | Binds to dopamine and serotonin receptors; influences blood-brain barrier penetration. |
| Antihistamines | Fexofenadine, Loratadine | Provides a basic nitrogen for interaction with histamine receptors. |
| Opioid Analgesics | Fentanyl, Meperidine | Key pharmacophore for interaction with opioid receptors. |
Conclusion and Future Directions
While this compound remains a relatively unexplored entity in medicinal chemistry literature, its structural features and synthetic potential make it a compelling starting point for the design of novel bioactive molecules. The protocols and conceptual frameworks provided in these application notes are intended to stimulate further investigation into this scaffold. Future research could focus on:
-
Asymmetric synthesis of substituted this compound derivatives to explore stereochemical effects on biological activity.
-
Ring-expansion or contraction strategies to access novel heterocyclic systems.
-
Derivatization of the acetyl group to introduce alternative functionalities and probe structure-activity relationships.
By leveraging established synthetic methodologies and a rational drug design approach, this compound could emerge as a valuable tool in the medicinal chemist's arsenal for the discovery of next-generation therapeutics.
Synthesis of Multi-Substituted 2-Piperidinones from N-Acetyl Lactams: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of multi-substituted 2-piperidinones, valuable scaffolds in medicinal chemistry, utilizing N-acetyl lactams as versatile starting materials. The core of this methodology lies in the stereoselective functionalization of the piperidinone ring through enolate chemistry. Detailed experimental procedures for the diastereoselective alkylation of N-acyl-δ-valerolactam are presented, including comprehensive data on substrate scope, yields, and stereoselectivity. These protocols offer a robust pathway to access a diverse library of chiral multi-substituted 2-piperidinones, which are key intermediates in the synthesis of various biologically active compounds and pharmaceutical agents.
Introduction
Multi-substituted 2-piperidinone cores are prevalent structural motifs in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities.[1][2] The development of efficient and stereocontrolled methods for their synthesis is a significant focus in organic and medicinal chemistry. One effective strategy involves the functionalization of readily available N-acetyl lactams, such as N-acetyl-δ-valerolactam. The N-acetyl group serves a dual purpose: it activates the α-proton for deprotonation and subsequent alkylation, and it can act as a chiral auxiliary or be replaced by other protecting groups to influence the stereochemical outcome of the reaction. This document outlines a key methodology for introducing substituents at the C3 and C5 positions of the 2-piperidinone ring with a high degree of stereocontrol.
Key Synthetic Strategy: Diastereoselective Alkylation of N-Acyl-δ-valerolactam
The primary approach for the synthesis of multi-substituted 2-piperidinones from N-acetyl lactams involves the generation of a chiral enolate followed by its reaction with various electrophiles. By employing a chiral auxiliary on the nitrogen atom, this method allows for the diastereoselective introduction of a substituent at the α-position to the carbonyl group. Subsequent manipulations can then be performed to introduce further diversity. A well-established method utilizes an oxazolidinone chiral auxiliary, which directs the stereoselective alkylation of the N-acylated lactam.[3][4]
A general workflow for this synthetic approach is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 4. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
Application Notes and Protocols: Organocatalyzed Reactions of 1-Acetylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylpiperidin-2-one, an N-acylated derivative of δ-valerolactam, represents a key structural motif in medicinal chemistry and natural product synthesis. The development of stereoselective methods for the functionalization of this scaffold is of significant interest for the synthesis of complex chiral molecules. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often milder alternative to traditional catalytic methods. This document provides an overview of the application of organocatalysis to reactions involving N-acyl piperidones, with a focus on methodologies applicable to this compound, and includes detailed protocols for representative transformations.
While direct organocatalytic functionalization of the this compound backbone is an area of ongoing research, existing methodologies for related N-acyl lactams and piperidones provide a strong foundation for its application. This document will focus on a key, broadly applicable organocatalytic transformation: the asymmetric Michael addition to α,β-unsaturated aldehydes, a reaction for which organocatalysis is particularly well-suited and which can be conceptually extended to substrates like this compound.
Organocatalytic Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of organocatalysis, enabling the enantioselective formation of carbon-carbon bonds. In the context of this compound, this reaction would involve the addition of an enolate equivalent of the lactam to a Michael acceptor, such as an α,β-unsaturated aldehyde. Chiral secondary amines, such as proline and its derivatives, are highly effective catalysts for this transformation.
Reaction Principle
The catalytic cycle, depicted below, typically involves the formation of a nucleophilic enamine intermediate from the organocatalyst and a carbonyl compound. However, for a lactam like this compound, the reaction would proceed through the formation of a chiral enolate, activated and stereo-differentiated by the organocatalyst. This chiral enolate then adds to the Michael acceptor. Subsequent protonation and catalyst regeneration yield the functionalized product with high stereocontrol.
Figure 1: Conceptual catalytic cycle for the organocatalyzed Michael addition involving this compound.
Experimental Protocols
The following protocol is a generalized procedure for the organocatalytic asymmetric Michael addition of a lactam to an α,β-unsaturated aldehyde, based on established methodologies for similar substrates. This protocol should be optimized for this compound.
General Protocol for Asymmetric Michael Addition
Materials:
-
This compound (Substrate)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Acid co-catalyst (e.g., Benzoic acid)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the chiral organocatalyst (0.1 mmol, 10 mol%) and the acid co-catalyst (0.1 mmol, 10 mol%).
-
Dissolve the solids in the anhydrous solvent (2.0 mL).
-
Add the α,β-unsaturated aldehyde (1.2 mmol, 1.2 equiv) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data
The following table summarizes typical quantitative data obtained for organocatalyzed Michael additions of related carbonyl compounds to cinnamaldehyde, which can serve as a benchmark for the optimization of reactions with this compound.
| Entry | Organocatalyst | Co-catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Proline | - | DMSO | 24 | 75 | 92 |
| 2 | Jørgensen-Hayashi Catalyst | Benzoic Acid | Toluene | 48 | 88 | 95 |
| 3 | MacMillan Catalyst | TFA | CH₂Cl₂ | 12 | 91 | >99 |
Data presented here are representative examples from the literature for analogous reactions and should be considered as starting points for optimization.
Logical Workflow for Reaction Setup and Analysis
The following diagram illustrates the general workflow for setting up and analyzing an organocatalyzed reaction involving this compound.
Figure 2: General workflow for an organocatalytic reaction from planning to product analysis.
Conclusion and Future Outlook
Organocatalysis provides a powerful and versatile platform for the asymmetric functionalization of carbonyl compounds. While specific, published examples of organocatalyzed reactions directly on this compound are still emerging, the principles and protocols established for other lactams and cyclic ketones offer a clear and promising path forward. The methodologies outlined in these application notes serve as a robust starting point for researchers to explore and develop novel stereoselective transformations of this compound, ultimately facilitating the synthesis of valuable chiral building blocks for drug discovery and development. Further research is encouraged to explore a wider range of organocatalysts, Michael acceptors, and other electrophiles to expand the synthetic utility of this promising substrate.
Application Notes: 1-Acetylpiperidin-2-one as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-acetylpiperidin-2-one as a key building block for the synthesis of diverse heterocyclic compounds, particularly quinoline and pyridopyrimidine derivatives. The methodologies outlined herein are valuable for researchers in medicinal chemistry and drug discovery seeking to generate novel molecular scaffolds with potential therapeutic applications.
Introduction
This compound, a readily available N-acylated δ-valerolactam, serves as a versatile and reactive precursor for the construction of various fused heterocyclic systems. Its inherent chemical features, including the presence of a reactive methylene group alpha to the carbonyl and the activating effect of the N-acetyl group, make it an attractive starting material for a range of chemical transformations. This document details key synthetic applications, provides explicit experimental protocols, and presents relevant biological activity data for analogous compounds.
Key Synthetic Applications
The primary application of this compound highlighted in these notes is its use in the Vilsmeier-Haack reaction to generate a β-chlorovinyl aldehyde intermediate. This intermediate is a powerful synthon that can be readily cyclized to form tetrahydroquinoline derivatives. Subsequent modifications of this scaffold can lead to the formation of more complex fused heterocyclic systems, such as tetrahydropyridopyrimidines.
Synthesis of Tetrahydroquinoline Derivatives
The Vilsmeier-Haack reaction of this compound with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) leads to the formation of 2-chloro-3-formyl-5,6,7,8-tetrahydroquinoline. This reaction proceeds via the formation of a Vilsmeier reagent, which acts as the formylating agent. The resulting bicyclic structure is a valuable intermediate for further functionalization.
Synthesis of Tetrahydropyridopyrimidine Derivatives
The 2-chloro-3-formyl-5,6,7,8-tetrahydroquinoline intermediate can be further elaborated to construct fused pyrimidine rings. Reaction with a suitable nitrogen source, such as an amidine or guanidine, in the presence of a base, facilitates the cyclization to yield tetrahydropyridopyrimidine derivatives. These compounds are of significant interest in drug discovery due to their structural similarity to purine bases.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formyl-5,6,7,8-tetrahydroquinoline
This protocol describes the Vilsmeier-Haack reaction of this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-chloro-3-formyl-5,6,7,8-tetrahydroquinoline.
Protocol 2: Synthesis of 4-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
This protocol outlines the cyclization of 2-chloro-3-formyl-5,6,7,8-tetrahydroquinoline with guanidine to form a fused pyrimidine ring.
Materials:
-
2-Chloro-3-formyl-5,6,7,8-tetrahydroquinoline
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-formyl-5,6,7,8-tetrahydroquinoline (1 equivalent) in absolute ethanol.
-
Add guanidine hydrochloride (1.5 equivalents) and sodium ethoxide (2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 4-amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Data Presentation
The following tables summarize representative quantitative data for analogous heterocyclic compounds. It is important to note that this data is for structurally similar compounds and may not be directly representative of the products synthesized from this compound.
Table 1: Reaction Yields for the Synthesis of Quinolines via Vilsmeier-Haack Reaction of N-Arylacetamides
| Entry | N-Arylacetamide | Product | Yield (%) |
| 1 | Acetanilide | 2-Chloro-3-formylquinoline | 75 |
| 2 | 4-Methylacetanilide | 2-Chloro-6-methyl-3-formylquinoline | 80 |
| 3 | 4-Methoxyacetanilide | 2-Chloro-6-methoxy-3-formylquinoline | 85 |
| 4 | 4-Chloroacetanilide | 2,6-Dichloro-3-formylquinoline | 70 |
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Substituted Quinolines [1]
| Compound | Bacillus cereus | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli |
| 2 | 6.25 | 6.25 | 12.5 | 12.5 |
| 6 | 3.12 | 3.12 | 6.25 | 6.25 |
| Ciprofloxacin | 3.12 | 6.25 | 6.25 | 3.12 |
Note: Compounds 2 and 6 are quinoline derivatives with different substitutions.
Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Pyrido[2,3-d]pyrimidine Derivatives [2]
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| 4 | 0.57 | 1.13 |
| 6 | 2.15 | 2.48 |
| 9 | 1.89 | 2.11 |
| 10 | 3.15 | 4.16 |
| 11 | 1.31 | 0.99 |
| Staurosporine | 6.76 | 5.07 |
Note: Compounds 4, 6, 9, 10, and 11 are various substituted pyrido[2,3-d]pyrimidine derivatives.
Visualizations
The following diagrams illustrate the key synthetic pathways described in these application notes.
Caption: Vilsmeier-Haack reaction of this compound.
Caption: Synthesis of a fused pyridopyrimidine.
Caption: Overall experimental workflow.
References
Experimental procedure for alkylation of 1-Acetylpiperidin-2-one
Application Note: α-Alkylation of 1-Acetylpiperidin-2-one
Introduction
This compound, a cyclic N-acyl lactam, serves as a valuable building block in organic synthesis. Alkylation at the α-position (C3) of the lactam ring is a key transformation for introducing molecular complexity and generating a diverse range of substituted piperidine derivatives, which are common scaffolds in pharmaceuticals and biologically active compounds. The procedure relies on the selective deprotonation of the α-carbon to form a nucleophilic enolate, which then reacts with an electrophilic alkylating agent. This document provides a detailed protocol for the α-alkylation of this compound, targeting researchers in organic chemistry and drug development.
Reaction Principle
The core of the reaction involves the formation of an enolate anion by treating this compound with a strong, non-nucleophilic base.[1][2] This enolate is a potent nucleophile that readily attacks an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the C3 position. The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, ensuring regioselectivity.[3][4]
Experimental Protocol
This protocol describes a general procedure for the α-alkylation of this compound using an alkyl halide.
Materials and Equipment
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
1. Preparation of Lithium Diisopropylamide (LDA) Solution (In situ) a. Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. b. Add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction) to the flask and cool the solution to -78 °C in a dry ice/acetone bath. c. Add diisopropylamine (1.1 equivalents) to the cooled THF via syringe. d. Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. e. Allow the mixture to stir at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 15-30 minutes to ensure complete formation of LDA.
2. Enolate Formation a. In a separate dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Cool this solution to -78 °C. c. Slowly transfer the freshly prepared LDA solution from Step 1 into the this compound solution via cannula or syringe. d. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enolate.
3. Alkylation a. While maintaining the temperature at -78 °C, add the alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution. b. After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). c. For less reactive alkyl halides, the reaction mixture may be allowed to slowly warm to room temperature and stirred overnight.[5]
4. Reaction Quench and Work-up a. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add water. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5] e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
5. Purification a. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-alkylated product.
Data Presentation
The following table summarizes representative yields for the alkylation of this compound with various alkylating agents based on analogous reactions. Actual yields may vary depending on the specific reaction conditions and the reactivity of the alkyl halide.
| Alkylating Agent | Product Name | Structure | Typical Yield (%) |
| Methyl Iodide | 1-Acetyl-3-methylpiperidin-2-one | C₈H₁₃NO₂ | 75-85% |
| Ethyl Bromide | 1-Acetyl-3-ethylpiperidin-2-one | C₉H₁₅NO₂ | 70-80% |
| Benzyl Bromide | 1-Acetyl-3-benzylpiperidin-2-one | C₁₄H₁₇NO₂ | 80-90% |
| Allyl Bromide | 1-Acetyl-3-allylpiperidin-2-one | C₁₀H₁₅NO₂ | 70-85% |
Visualizations
Experimental Workflow Diagram
References
The Pivotal Role of 1-Acetylpiperidin-2-one in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. Within the diverse family of piperidine-containing building blocks, 1-acetylpiperidin-2-one, also known as N-acetyl-δ-valerolactam, emerges as a versatile intermediate for the synthesis of complex, bioactive molecules. This document provides detailed application notes and protocols to highlight the utility of this compound in the construction of valuable molecular architectures for drug discovery and development.
Introduction to this compound
This compound is a cyclic lactam featuring an N-acetyl group. This N-acetylation serves two primary purposes in organic synthesis: it protects the nitrogen atom from unwanted reactions and, more importantly, it activates the adjacent methylene group (C3) for deprotonation and subsequent functionalization. The resulting enolate is a key reactive intermediate that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a valuable C2-synthon in the elaboration of the piperidine ring.
Applications in the Synthesis of Bioactive Scaffolds
While direct total syntheses of marketed drugs starting from this compound are not extensively documented in readily available literature, its application as a versatile building block can be inferred from the well-established reactivity of N-acyl lactams. The following sections detail potential and demonstrated applications in the synthesis of key structural motifs found in bioactive molecules.
Spiro-Piperidine Derivatives
Spirocyclic scaffolds, particularly those incorporating a piperidine ring, are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to enhanced potency and selectivity for biological targets.[2] this compound can serve as a precursor for the synthesis of spiro-piperidine derivatives through reactions at the C3 position.
A general strategy involves the alkylation of the enolate of this compound with a bifunctional electrophile, followed by cyclization. This approach allows for the construction of a new ring fused at the C3 position of the piperidinone core.
Table 1: Key Data for Spiro-Piperidine Synthesis
| Step | Reaction Type | Key Reagents | Intermediate/Product | Potential Bioactivity |
| 1 | Enolate Formation | Strong base (e.g., LDA, NaH) | Lithium or Sodium enolate of this compound | - |
| 2 | Alkylation | Dihaloalkane (e.g., 1,4-dibromobutane) | 3-(4-bromobutyl)-1-acetylpiperidin-2-one | - |
| 3 | Intramolecular Cyclization | Strong base (e.g., NaH) | Spiro[piperidine-3,1'-cyclopentan]-2-one derivative | CNS disorders, ion channel modulation |
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives, illustrating its utility in constructing complex molecular frameworks.
Protocol 1: Generation and Alkylation of the Enolate of this compound
This protocol describes a general procedure for the formation of the enolate of this compound and its subsequent reaction with an alkyl halide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic workflows and logical relationships in the utilization of this compound.
Caption: General workflow for the functionalization of this compound.
Caption: A potential synthetic route to bioactive spiro-piperidines.
Conclusion
This compound represents a valuable and versatile building block in the synthesis of complex, nitrogen-containing heterocyclic molecules. Its ability to be readily functionalized at the C3 position opens up a wide range of possibilities for the construction of diverse molecular scaffolds, including the medicinally important spiro-piperidines. The protocols and workflows presented herein provide a foundation for researchers and scientists in drug discovery to explore the full potential of this readily accessible starting material in the quest for novel and effective therapeutic agents. Further exploration of the reactivity of this compound is warranted to uncover its role in the synthesis of a broader range of bioactive molecules.
References
Application Notes and Protocols for the Purification of 1-Acetylpiperidin-2-one Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylpiperidin-2-one and its derivatives are important heterocyclic scaffolds in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of various biologically active molecules. The purity of these intermediates is paramount for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final compounds. Column chromatography is a fundamental, reliable, and widely used technique for the purification of these compounds from reaction mixtures.[1] This document provides detailed application notes and protocols for the purification of this compound derivatives using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2] For this compound derivatives, which are moderately polar compounds, silica gel (a polar stationary phase) is commonly used.[1] A less polar mobile phase is employed to elute the compounds. The separation is governed by the polarity of the compounds in the mixture; less polar compounds have a weaker interaction with the silica gel and elute faster, while more polar compounds have a stronger interaction and elute slower.[3] By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation of the desired product from impurities can be achieved.
Experimental Protocols
This section outlines a general protocol for the purification of this compound derivatives. The specific conditions, particularly the mobile phase composition, may need to be optimized for each unique derivative.
Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh)[4]
-
Mobile Phase Solvents:
-
Hexane or Petroleum Ether (non-polar)
-
Ethyl Acetate (polar)
-
Methanol (highly polar, for more polar derivatives)
-
Triethylamine (optional modifier for basic compounds)[4]
-
-
Glass chromatography column
-
Sample for purification
-
Eluent (solvent mixture)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Beakers and Erlenmeyer flasks
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)[4]
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
Protocol Steps
1. Selection of Solvent System (Mobile Phase) by TLC:
Before performing column chromatography, it is crucial to identify a suitable solvent system using Thin Layer Chromatography (TLC).[5]
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane/ethyl acetate with varying ratios (e.g., 9:1, 4:1, 1:1).
-
The ideal solvent system is one that results in a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1] The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
-
If the compound is very polar, a more polar solvent system, such as ethyl acetate/methanol, may be necessary.[6] For basic derivatives, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve separation by preventing tailing on the acidic silica gel.[4]
2. Column Packing:
Proper packing of the column is essential for good separation.[5] The "wet slurry" method is generally preferred.[7]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Continuously drain the solvent from the column, ensuring the solvent level never drops below the top of the silica gel, which can cause the column to "run dry" and crack.
3. Sample Loading:
-
Solution Loading (Recommended): Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette.[5]
-
Dry Loading: If the compound is not very soluble in the mobile phase, it can be dry-loaded. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
4. Elution and Fraction Collection:
-
Once the sample is loaded, carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube).
-
Start with the least polar solvent system determined by TLC. If a single solvent system does not provide adequate separation, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).[9]
-
Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them under a UV lamp.
-
Combine the fractions that contain the pure desired product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) to confirm its identity and purity.
Data Presentation
The following table summarizes representative chromatographic conditions and results for the purification of piperidone derivatives, which can serve as a starting point for optimizing the purification of specific this compound derivatives.
| Compound Class | Stationary Phase | Mobile Phase (v/v) | Rf Value | Yield | Reference |
| Substituted Piperidone | Silica Gel | Petroleum Ether:Ethyl Acetate (6:1) | 0.4 | 86% | [9] |
| 1-Benzyl-2-methylpiperidin-4-one | Silica Gel | Ethyl Acetate:Hexane (1:2) + 1% Triethylamine | 0.33 | 39% | [4] |
| N-Acyloxazolidinone | Silica Gel | Petroleum Ether:Ethyl Acetate (1:1) | - | 83% | [10] |
| Substituted Piperidone Derivative | Silica Gel | Petroleum Ether:Ethyl Acetate (8:1) | 0.36 | 98% | [9] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound derivatives by column chromatography.
Caption: General workflow for the purification of this compound derivatives.
References
- 1. rroij.com [rroij.com]
- 2. jackwestin.com [jackwestin.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromatography [chem.rochester.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. youtube.com [youtube.com]
- 8. web.mit.edu [web.mit.edu]
- 9. rsc.org [rsc.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for the Large-Scale Synthesis of N-Acetyl-2-piperidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of N-Acetyl-2-piperidone and its derivatives. N-substituted piperidones are significant structural motifs in medicinal chemistry and serve as key intermediates in the synthesis of various pharmaceuticals.[1][2][3] The protocols outlined herein are designed to be scalable for industrial production, focusing on efficiency, safety, and environmental considerations. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the synthesis workflow.
Introduction
The piperidine ring is a fundamental scaffold in the design of therapeutic agents, with applications in a wide array of drug classes.[1] The introduction of an N-acetyl group to the 2-piperidone core can modulate the compound's chemical properties and biological activity, making N-Acetyl-2-piperidone derivatives valuable building blocks in drug discovery and development. Large-scale synthesis of these compounds requires robust and reproducible methods that are both cost-effective and environmentally benign. This document outlines a general and adaptable method for the N-acetylation of 2-piperidone, based on established chemical principles.
General Synthesis Pathway
The most direct and widely applicable method for the synthesis of N-Acetyl-2-piperidone is the acetylation of 2-piperidone (also known as δ-valerolactam). This reaction is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or catalyst. For large-scale production, acetic anhydride is often preferred due to its lower cost and safer handling properties compared to acetyl chloride.
A generalized reaction scheme is presented below:
Caption: General reaction pathway for the synthesis of N-Acetyl-2-piperidone.
Experimental Protocols
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactors equipped with mechanical stirring, temperature control (heating and cooling capabilities), a reflux condenser, and an inert atmosphere inlet (e.g., nitrogen or argon).
-
Reagents:
-
2-Piperidone (δ-valerolactam)
-
Acetic anhydride
-
(Optional) Catalyst: e.g., 4-Dimethylaminopyridine (DMAP) or a strong acid catalyst.
-
Solvent (if necessary): e.g., Toluene, xylene, or neat (no solvent).
-
Quenching agent: Water, saturated sodium bicarbonate solution.
-
Extraction solvent: Dichloromethane, ethyl acetate.
-
Drying agent: Anhydrous sodium sulfate, magnesium sulfate.
-
-
Purification: Vacuum distillation apparatus or crystallizer.
-
Analytical Instruments: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for reaction monitoring and final product characterization.
Large-Scale Synthesis of N-Acetyl-2-piperidone
This protocol describes a representative procedure for the large-scale synthesis of N-Acetyl-2-piperidone.
Caption: Experimental workflow for the synthesis of N-Acetyl-2-piperidone.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen) to maintain an anhydrous atmosphere.
-
Charging of Reactants: Charge the reactor with 2-piperidone (1.0 equivalent). Begin agitation and add acetic anhydride (1.05 to 1.2 equivalents) in a controlled manner. The reaction can be run neat or in a high-boiling inert solvent like toluene.
-
Reaction: Heat the reaction mixture to a temperature of 100-140°C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC or HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water or a saturated solution of sodium bicarbonate to quench any unreacted acetic anhydride.
-
Extraction: If a solvent was used, separate the organic layer. If the reaction was run neat, extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure.
-
Purification: The crude N-Acetyl-2-piperidone can be purified by vacuum distillation to yield a high-purity product.
Data Presentation
The following table summarizes typical quantitative data for the large-scale synthesis of N-Acetyl-2-piperidone and a representative derivative, N-acetyl-2,2,6,6-tetramethyl-4-piperidone, as described in the literature.[4]
| Parameter | N-Acetyl-2-piperidone (Representative) | N-acetyl-2,2,6,6-tetramethyl-4-piperidone[4] |
| Starting Material | 2-Piperidone | Triacetoneamine (TAA) |
| Acetylating Agent | Acetic Anhydride | Acetic Anhydride |
| Yield | >90% (typical) | 76% (distilled) |
| Purity (crude) | ~95% | 94.3% (by GC) |
| Purity (purified) | >98% | 99.6% (after recrystallization) |
| Melting Point | Not applicable (liquid at RT) | 56-61°C |
| Boiling Point | 260.5°C at 760 mmHg[5] | Not specified in the patent |
Safety Considerations
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: The reaction is conducted at elevated temperatures. Ensure proper temperature control and have cooling systems in place to manage any potential exotherms.
-
Pressure: When quenching with bicarbonate solution, be aware of potential gas evolution (CO2). Add the quenching agent slowly and ensure the reactor is properly vented.
-
Inert Atmosphere: The use of an inert atmosphere is recommended to prevent side reactions with moisture.
Conclusion
The protocol described provides a robust and scalable method for the synthesis of N-Acetyl-2-piperidone. By carefully controlling the reaction parameters, high yields and purity of the final product can be achieved. This application note serves as a comprehensive guide for researchers and professionals involved in the large-scale production of piperidone derivatives for pharmaceutical and other applications. Further optimization of reaction conditions may be necessary depending on the specific scale and available equipment.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. US5861513A - Preparation of 1-acetyl-4-piperidones - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetylpiperidin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Acetylpiperidin-2-one synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: My N-acetylation of 2-piperidone is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?
A: Low yields in the N-acetylation of 2-piperidone can arise from several factors related to reagents, reaction conditions, and the inherent reactivity of the starting material. Here are the primary causes and troubleshooting steps:
-
Inactive Acetylating Agent: Acetic anhydride and acetyl chloride are sensitive to moisture and can hydrolyze over time, reducing their reactivity.
-
Solution: Use fresh or newly opened bottles of acetic anhydride or acetyl chloride. Ensure all glassware is thoroughly dried before use.
-
-
Insufficient Base or Inappropriate Base: The base plays a crucial role in activating the 2-piperidone for acetylation.
-
Solution: Use a slight excess of a suitable base like pyridine or triethylamine to ensure the complete deprotonation of 2-piperidone. For sterically hindered substrates, a stronger, non-nucleophilic base might be necessary.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Monitor the reaction progress using TLC. If starting material is still present after the initial reaction time, extend the time until the 2-piperidone spot is no longer visible.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Q: My final product shows multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?
A: The formation of multiple products indicates the presence of side reactions or unreacted starting materials. Common impurities include:
-
Unreacted 2-Piperidone: This is the most common impurity if the reaction is incomplete.
-
Solution: Ensure a slight excess of the acetylating agent (1.1-1.2 equivalents) is used and that the reaction is allowed to go to completion as monitored by TLC.
-
-
Diacylated Products (less common for lactams): Under forcing conditions, further reactions can occur.
-
Solution: Avoid using a large excess of the acetylating agent and high temperatures.
-
-
Polymerization of 2-Piperidone: In the presence of strong acids or bases, 2-piperidone can undergo ring-opening polymerization.
-
Solution: Maintain controlled reaction conditions and avoid overly harsh reagents or temperatures.
-
-
Side reactions involving the solvent or base: Pyridine can react with acetic anhydride to form N-acetyl-1,2-dihydro-2-pyridylacetic acid.[1]
-
Solution: Use a non-reactive solvent if this side product is observed. Add the acetylating agent slowly to the mixture of 2-piperidone and base to favor the desired reaction.
-
Issue 3: Difficulty in Product Isolation and Purification
Q: I am having trouble isolating and purifying this compound from the reaction mixture. What are the best practices?
A: Effective purification is crucial for obtaining a high-purity product.
-
Work-up Procedure: Proper work-up is essential to remove excess reagents and byproducts.
-
Solution: After the reaction is complete, the mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and acetylating agent. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with dilute acid (e.g., 1M HCl) to remove the basic catalyst (pyridine or triethylamine), followed by washing with brine and drying over an anhydrous salt like sodium sulfate.
-
-
Purification Technique: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent is found.
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Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.
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Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically used. The polarity of the mobile phase can be adjusted to achieve optimal separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-acetylation of 2-piperidone?
A1: The N-acetylation of 2-piperidone is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-piperidone acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride). In the presence of a base, the nitrogen of 2-piperidone is deprotonated, increasing its nucleophilicity and facilitating the attack. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the N-acetylated product and a leaving group (acetate or chloride).
Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?
A2: Both acetic anhydride and acetyl chloride are effective for N-acetylation.
-
Acetyl chloride is generally more reactive than acetic anhydride and may lead to faster reaction times or allow for lower reaction temperatures. However, it is also more corrosive and moisture-sensitive, and the reaction produces hydrochloric acid, which needs to be neutralized by a base.
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Acetic anhydride is less reactive but easier to handle. The byproduct is acetic acid, which is less corrosive than HCl. The choice often depends on the specific substrate and desired reaction conditions.
Q3: Can I perform this reaction without a solvent?
A3: Yes, N-acetylation reactions can sometimes be performed under solvent-free conditions, especially with acetic anhydride.[4] This can be a more environmentally friendly approach. However, using a solvent can help to control the reaction temperature and ensure homogeneity of the reaction mixture, which can be important for achieving high yields and purity.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (2-piperidone). The plate is then developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acetylation of Amines and Lactams
| Parameter | Method A: Acetic Anhydride/Pyridine | Method B: Acetyl Chloride/Triethylamine | Method C: Acetic Anhydride (Solvent-Free, Catalytic) |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride | Acetic Anhydride |
| Base/Catalyst | Pyridine | Triethylamine | VOSO₄ (Vanadyl Sulfate)[4] |
| Solvent | Dichloromethane, Chloroform, or neat | Dichloromethane or other aprotic solvents | Solvent-free |
| Typical Temperature | Room Temperature to 60 °C | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 12 hours | 1 - 6 hours | 2 - 24 hours[4] |
| Reported Yields | Generally high (often >80%) | Generally high (often >90%) | Good to excellent (up to 87% for thymol acetylation)[4] |
| Byproducts | Acetic acid, potential pyridine-related side products | Triethylammonium chloride, HCl | Acetic acid |
| Advantages | Milder reagent, easier to handle. | Higher reactivity, faster reactions. | Green chemistry approach, stoichiometric reagents. |
| Disadvantages | Slower reaction times, potential for side reactions with pyridine. | More corrosive, moisture-sensitive, produces HCl. | May require catalyst optimization for specific substrates. |
Note: The yields are general observations from the literature for N-acetylation reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: N-Acetylation of 2-Piperidone using Acetic Anhydride and Pyridine
This protocol is adapted from general procedures for N-acetylation.[5]
Materials:
-
2-Piperidone
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-piperidone (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: N-Acetylation of 2-Piperidone using Acetyl Chloride and Triethylamine
This protocol is adapted from general procedures for N-acetylation.[6]
Materials:
-
2-Piperidone
-
Acetyl Chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-piperidone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of N-Acetyl-2-piperidone
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Acetyl-2-piperidone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing N-Acetyl-2-piperidone?
A1: The most prevalent method is the direct N-acetylation of 2-piperidone (also known as δ-valerolactam). This is typically achieved by reacting 2-piperidone with an acetylating agent, most commonly acetic anhydride. The reaction can be performed with or without a catalyst and often uses excess acetic anhydride as both the reagent and solvent.
Q2: What are the primary side products or impurities I should expect in my crude product?
A2: The most common impurities are unreacted 2-piperidone and the acetic acid byproduct from the acetylation reaction. If moisture is present in the reaction, acetic anhydride will hydrolyze to acetic acid, reducing reagent efficiency. Under harsh conditions, trace amounts of ring-opened polymer or 5-aminovaleric acid derivatives might form.
Q3: My reaction yield is significantly lower than expected. What are the likely causes?
A3: Low yields can stem from several factors:
-
Hydrolysis of Acetic Anhydride: The presence of water will consume your acetylating agent. Ensure all glassware is dry and use anhydrous reagents if possible.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, sub-optimal temperature, or an inadequate amount of the acetylating agent.
-
Product Loss During Workup: N-Acetyl-2-piperidone has some water solubility. Aggressive or extensive aqueous washes can lead to significant product loss.
-
Product Hydrolysis: Exposure to strong acidic or basic conditions during the workup can hydrolyze the product back to 2-piperidone.
Q4: Can the 2-piperidone lactam ring open during the synthesis?
A4: While the lactam ring is generally stable under typical acetylation conditions, it can be forced open under harsh conditions.[1] Prolonged exposure to high temperatures in the presence of strong acids or bases could potentially lead to hydrolysis and ring cleavage, forming N-acetyl-5-aminovaleric acid.
Q5: My purified product is a liquid or oil at room temperature, but the literature reports it as a low-melting solid. Why?
A5: N-Acetyl-2-piperidone has a melting point near room temperature (approx. 25-28°C). The presence of impurities, such as residual acetic acid or unreacted 2-piperidone, will act as a colligative property depressant, lowering the melting point and potentially causing your product to appear as an oil or semi-solid. Thorough purification via vacuum distillation or chromatography is recommended to obtain a crystalline solid.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | A. Inactive Acetylating Agent: Acetic anhydride has hydrolyzed due to improper storage. | Use a fresh bottle of acetic anhydride. To test for gross contamination, a small amount can be carefully added to cold water; vigorous reaction indicates active anhydride. |
| B. Sub-optimal Reaction Conditions: Temperature is too low or reaction time is too short. | Monitor the reaction progress using an appropriate technique (TLC, GC-MS, or NMR). If the reaction stalls, consider increasing the temperature gently (e.g., to 50-80°C) or extending the reaction time. | |
| C. Presence of Moisture: Water in the reagents or glassware is consuming the anhydride. | Ensure all glassware is oven-dried before use. Use anhydrous 2-piperidone if available. | |
| Significant Starting Material in Product | A. Incomplete Reaction: Insufficient stoichiometry of the acetylating agent. | Increase the molar excess of acetic anhydride (e.g., from 1.5 to 2.5 equivalents). Refer to the solutions for "Low or No Product Yield." |
| B. Product Hydrolysis During Workup: N-acetyl group is cleaved by harsh pH. | Neutralize the reaction mixture carefully. Use mild buffers like saturated sodium bicarbonate for washes and avoid strong acids or bases. Minimize contact time with aqueous layers. | |
| Reaction Mixture Darkens (Charring) | A. Temperature Too High: Decomposition or polymerization side reactions are occurring. | Maintain strict temperature control using an oil bath. If the reaction is highly exothermic, add reagents slowly and with external cooling. The use of a strong base with acetamide can sometimes lead to competing reactions and polymerization.[2] |
| Product Fails to Crystallize | A. Presence of Impurities: Residual acetic acid or unreacted 2-piperidone is present. | Purify the crude product. High-vacuum distillation is the most effective method for removing non-volatile starting material and the acetic acid byproduct. |
Data & Protocols
Physicochemical Data
The following table summarizes key properties of the main compounds involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 2-Piperidone | C₅H₉NO | 99.13 | 256 | 39-42 | ~1.065 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 139.8 | -73.1 | 1.082 |
| N-Acetyl-2-piperidone | C₇H₁₁NO₂ | 141.17 | 260.5 @ 760 mmHg[3] | 25-28 | 1.126[3] |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118.1 | 16.6 | 1.049 |
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-2-piperidone via N-Acetylation
This protocol is a representative method for the laboratory-scale synthesis.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 2-piperidone (20.0 g, 0.202 mol).
-
Reagent Addition: Carefully add acetic anhydride (30 mL, 32.4 g, 0.318 mol) to the flask.
-
Reaction: Heat the mixture in an oil bath at 100-110°C for 3 hours. The solid 2-piperidone should melt and dissolve.
-
Monitoring: Monitor the reaction's completion by TLC (e.g., using a 10% Methanol in Dichloromethane eluent) or GC-MS, checking for the disappearance of the 2-piperidone spot/peak.
-
Workup (Initial): Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into 100 mL of cold saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid byproduct. Stir until CO₂ evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil/solid should be purified by vacuum distillation to yield pure N-Acetyl-2-piperidone.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus suitable for vacuum.
-
Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask in an oil bath.
-
Fraction Collection: Collect the fraction boiling at approximately 130-135°C under 5-10 mmHg vacuum.[4] The pure product should solidify in the receiving flask upon cooling.
Visual Guides
Caption: The primary reaction pathway for the synthesis of N-Acetyl-2-piperidone.
Caption: Common side reactions that can reduce yield and purity.
Caption: A logical workflow to diagnose and solve common synthesis problems.
References
Technical Support Center: Optimization of 1-Acetylpiperidin-2-one Alkylation
Welcome to the technical support center for the alkylation of 1-Acetylpiperidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of this compound in a question-and-answer format.
Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
A1: Low reactivity is a common hurdle and can often be attributed to several factors related to your reaction setup and reagents.
-
Inadequate Deprotonation: The acidity of the α-protons on the acetyl group is significantly higher than that of the lactam ring protons. However, for N-alkylation, deprotonation of the lactam nitrogen is required. Ensure your base is strong enough to achieve sufficient deprotonation.
-
Moisture Contamination: Strong bases used for deprotonation are highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reaction Temperature: Some alkylations require elevated temperatures to proceed at a reasonable rate. Conversely, some reagents may decompose at high temperatures.[1]
-
Poor Stirring: In heterogeneous reaction mixtures (e.g., with solid potassium carbonate), efficient stirring is crucial to ensure proper mixing of reactants.[1]
A logical first step in troubleshooting low reactivity is to systematically check these basic experimental parameters.
References
How to prevent O-acetylation in piperidone synthesis
Welcome to the technical support center for piperidone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges, with a focus on preventing unwanted O-acetylation.
Frequently Asked Questions (FAQs)
Q1: What is O-acetylation in the context of piperidone synthesis?
A1: O-acetylation is an undesired side reaction that can occur during the synthesis of piperidones. It involves the acetylation of the oxygen atom of an enol or enolate intermediate, rather than the desired C-acylation at the α-carbon. This leads to the formation of an enol acetate byproduct, reducing the yield of the target piperidone derivative.
Q2: When is O-acetylation most likely to occur during piperidone synthesis?
A2: O-acetylation is a risk whenever an enolate intermediate is generated in the presence of an acetylating agent. This is common in several key synthetic routes to piperidones, including:
-
Dieckmann Condensation: An intramolecular cyclization of a diester to form a β-ketoester, a precursor to the piperidone ring. The enolate formed during this reaction can be susceptible to O-acetylation.
-
N-Acylation of Piperidones: When introducing an acetyl group to the nitrogen of a pre-existing piperidone ring, there is a risk of the reaction occurring at the oxygen of the corresponding enolate if conditions are not optimal.
-
Direct C-Acylation: Attempts to directly add an acetyl group to the α-carbon of a piperidone ring can also lead to competing O-acetylation.
Q3: What are the main factors that influence whether C-acetylation or O-acetylation occurs?
A3: The outcome of an acylation reaction on an enolate is primarily determined by a set of competing factors related to kinetic versus thermodynamic control. Key factors include:
-
Nature of the Acylating Agent: "Hard" electrophiles, such as acetyl chloride and acetic anhydride, tend to react at the "harder" oxygen atom of the enolate, favoring O-acetylation.
-
Solvent: Polar aprotic solvents, which can solvate the metal cation and create a more "naked" and reactive enolate oxygen, tend to promote O-acetylation.
-
Counterion: The nature of the metal counterion of the enolate can influence the aggregation state and the reactivity of the oxygen versus the carbon atom.
-
Temperature: Lower temperatures often favor the kinetically controlled product, which can sometimes be the O-acetylated product, depending on the other reaction conditions.
Troubleshooting Guide: Preventing O-acetylation
This guide provides specific troubleshooting advice for minimizing or eliminating O-acetylation during piperidone synthesis.
Issue 1: Low yield of the desired C-acetylated piperidone with significant enol acetate byproduct formation.
Root Cause: The reaction conditions are favoring O-acetylation over C-acetylation of the enolate intermediate.
Solutions:
-
Modify the Acetylating Agent:
-
If using a highly reactive acylating agent like acetyl chloride or acetic anhydride, consider switching to a "softer" acetylating agent. While less common for introducing a simple acetyl group, this principle is key in controlling acylation selectivity. Forcing the reaction towards C-acylation can sometimes be achieved by using less reactive acylating agents under conditions that favor thermodynamic control.
-
-
Optimize the Solvent:
-
Avoid highly polar aprotic solvents if O-acetylation is a problem. Consider using less polar solvents like toluene or diethyl ether, which may favor C-acylation.
-
-
Change the Base and Counterion:
-
The choice of base determines the enolate's counterion. For Dieckmann condensations, using sodium hydride (NaH) or sodium ethoxide (NaOEt) in a non-polar solvent can favor C-acylation. The use of lithium bases like LDA (lithium diisopropylamide) can sometimes lead to different selectivity, and the outcome can be highly substrate-dependent.
-
-
Control the Reaction Temperature:
-
Running the reaction at a lower temperature can sometimes favor the desired C-acylation. However, if the O-acetylation is the kinetically favored pathway, this may not be effective. In such cases, running the reaction at a higher temperature for a longer period might allow for equilibration to the more thermodynamically stable C-acetylated product, provided the O-acetylation is reversible under the reaction conditions.
-
Issue 2: During N-acetylation of a 4-piperidone, a significant amount of 4-acetoxy-1,2,3,6-tetrahydropyridine is formed.
Root Cause: The reaction conditions are promoting the formation of the enolate of the 4-piperidone, which then undergoes O-acetylation. This is a known issue, for instance, when using ketene as the acetylating agent under certain conditions.
Solutions:
-
Use an Acid Catalyst for N-acetylation with Ketene:
-
As described in the literature, the formation of O-acetylated enols during the N-acetylation of 4-piperidones with ketene can be suppressed by using a strong acid catalyst with a pKa of less than 4.7.[1] This protonates the nitrogen, making it the more reactive nucleophile and disfavoring enolate formation.
-
-
Protect the Ketone:
-
If N-acetylation is the primary goal and O-acetylation of the ketone is a persistent issue, consider protecting the ketone functionality as a ketal before performing the N-acetylation. The ketal can then be removed in a subsequent step.
-
Data Presentation: Influence of Reaction Conditions on C- vs. O-Acylation
The following table summarizes the general trends observed for controlling the regioselectivity of enolate acylation. Specific ratios are highly dependent on the substrate and precise reaction conditions.
| Factor | Condition Favoring C-Acylation | Condition Favoring O-Acylation | Rationale |
| Acylating Agent | "Softer" acylating agents | "Harder" acylating agents (e.g., Ac₂O, AcCl) | Hard-Soft Acid-Base (HSAB) principle. The oxygen of the enolate is a "hard" nucleophile, and the carbon is "soft". |
| Solvent | Non-polar or weakly polar solvents (e.g., Toluene, THF) | Polar aprotic solvents (e.g., DMSO, HMPA) | Polar aprotic solvents solvate the cation, leading to a more reactive "naked" enolate oxygen. |
| Counterion | Tightly coordinating cations (e.g., Li⁺ in some cases) | Loosely coordinating or highly solvated cations | The degree of association between the cation and the enolate oxygen affects the nucleophilicity of the oxygen atom. |
| Temperature | Higher temperatures (thermodynamic control) | Lower temperatures (kinetic control, if O-acylation is faster) | Allows for equilibration to the more stable C-acylated product if the O-acylation is reversible. |
| Catalyst (for N-acetylation) | Strong acid catalyst (e.g., difluorophosphoric acid)[1] | Basic or neutral conditions | Acid catalyst protonates the piperidine nitrogen, enhancing its nucleophilicity for N-acetylation and suppressing enolate formation. |
Experimental Protocols
Protocol 1: General Procedure for Dieckmann Condensation to Minimize O-Acylation
This protocol describes a general method for the intramolecular cyclization of a diester to form a piperidone precursor, with conditions selected to favor C-acylation.
Materials:
-
N-protected bis(2-ethoxycarbonylethyl)amine derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Carefully add sodium hydride (1.1 equivalents) to the toluene.
-
Heat the suspension to reflux to dissolve the sodium hydride.
-
To the refluxing solution, add a solution of the N-protected bis(2-ethoxycarbonylethyl)amine derivative (1.0 equivalent) in anhydrous toluene dropwise over 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by the slow addition of anhydrous ethanol to destroy any excess sodium hydride.
-
Pour the mixture into ice-cold 1 M hydrochloric acid and extract with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Acetylation of 4-Piperidone with Ketene using an Acid Catalyst to Prevent O-Acetylation
This protocol is adapted from a patented procedure and describes the N-acetylation of a 4-piperidone derivative using ketene, with a strong acid catalyst to suppress the formation of the O-acetylated enol byproduct.[1]
Materials:
-
4-Piperidone derivative (e.g., 2,2,6,6-tetramethyl-4-piperidone)
-
Anhydrous tetrahydrofuran (THF)
-
Difluorophosphoric acid hydrate (or another strong acid with pKa < 4.7)
-
Ketene gas
Procedure:
-
In a dry, four-necked flask, dissolve the 4-piperidone derivative (1.0 equivalent) in anhydrous THF.
-
Add a catalytic amount of difluorophosphoric acid hydrate (e.g., 2 mol%).
-
Pass a stream of ketene gas into the solution at a controlled rate.
-
Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, stop the flow of ketene and purge the reaction mixture with nitrogen.
-
The solvent can be removed under reduced pressure, and the product purified by distillation or crystallization.
Visualizations
Diagram 1: Competing C- vs. O-Acylation Pathways
Caption: Competing reaction pathways for an ambident piperidone enolate with an acetylating agent.
Diagram 2: Troubleshooting Logic for O-Acetylation
Caption: A decision-making workflow for troubleshooting and preventing O-acetylation in piperidone synthesis.
References
Stability and storage conditions for 1-Acetylpiperidin-2-one
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 1-Acetylpiperidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry and well-ventilated place. It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[1] For optimal stability, store the compound in a cool environment.[2] Some suppliers recommend storage under an inert atmosphere.[2]
Q2: Is this compound stable at room temperature?
A2: Yes, this compound is considered chemically stable under standard ambient conditions, including room temperature. However, for long-term storage, adhering to the recommended cool and dry conditions is advised to minimize potential degradation.
Q3: What are the known incompatibilities for this compound?
A3: this compound should not be stored with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[2] Contact with these substances can lead to chemical reactions that may compromise the integrity of the compound.
Q4: How should I handle this compound to ensure its stability during experiments?
A4: To maintain stability, handle the compound in a well-ventilated area or under a fume hood. Avoid generating vapors or aerosols. Use non-sparking tools and take precautionary measures against static discharge.[1] After use, ensure the container is tightly sealed to prevent exposure to moisture and air.
Q5: Are there any signs of degradation I should look for?
A5: While specific degradation products are not well-documented in publicly available literature, general signs of chemical degradation can include a change in color, the appearance of precipitates, or an unusual odor. If you observe any of these, it is advisable to use a fresh batch of the compound for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage. | 1. Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed).2. Check for any visual signs of degradation.3. If in doubt, use a fresh, unopened container of this compound.4. Consider performing a purity analysis (e.g., HPLC, NMR) on the suspect batch. |
| Precipitate formation in solution | Limited solubility or compound degradation. | 1. Confirm the solvent and concentration are appropriate for this compound.2. Gently warm the solution to see if the precipitate redissolves (if warming is compatible with your experimental protocol).3. If the precipitate does not dissolve or if you suspect degradation, filter the solution and analyze the precipitate and filtrate separately, or start with a fresh batch of the compound. |
| Discoloration of the compound | Contamination or degradation. | 1. Review handling procedures to identify any potential sources of contamination.2. If the discoloration is significant, it is best to discard the batch and use a new one to ensure the integrity of your experiments. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Short-Term Thermal Stability
This protocol provides a general method for evaluating the stability of this compound under elevated temperature conditions.
-
Sample Preparation: Accurately weigh a sample of this compound into three separate, inert glass vials.
-
Initial Analysis: Analyze one vial immediately to determine the initial purity and characteristics (e.g., using HPLC, GC, or NMR). This will serve as the time-zero control.
-
Incubation: Place the remaining two vials in an oven set to a specific temperature (e.g., 40°C).
-
Time-Point Analysis: After a predetermined time interval (e.g., 24 hours), remove one vial from the oven. Allow it to cool to room temperature.
-
Final Analysis: Analyze the sample from the incubated vial using the same analytical method as the time-zero control.
-
Data Comparison: Compare the purity and any appearance of new peaks (potential degradation products) between the time-zero and the incubated samples.
Protocol 2: General Procedure for Assessing Hydrolytic Stability
This protocol outlines a general method to assess the stability of this compound in the presence of water.
-
Solution Preparation: Prepare solutions of this compound in both a neutral aqueous buffer (e.g., pH 7.4 phosphate buffer) and in purified water at a known concentration.
-
Initial Analysis: Immediately analyze an aliquot of each freshly prepared solution to establish the time-zero purity.
-
Incubation: Store the prepared solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 1, 6, 24 hours), take an aliquot from each solution for analysis.
-
Data Comparison: Compare the concentration and purity of this compound at each time point to the initial measurement to determine the rate of degradation, if any.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logical flow for assessing the stability of a chemical compound.
References
Technical Support Center: Purification of Chiral Piperidinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of chiral piperidinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the purification of chiral piperidinone derivatives?
A1: The most prevalent and effective methods for the purification of chiral piperidinone derivatives are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[1][2] Kinetic resolution and diastereomeric salt crystallization are also employed, particularly for large-scale separations.[3]
Q2: Which type of chiral stationary phase (CSP) is most suitable for piperidinone derivative separation?
A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are highly recommended as a starting point for the separation of piperidine derivatives due to their broad applicability.[4][5] However, the selection of the optimal CSP is often empirical, and screening a variety of CSPs is advisable to achieve the best resolution for a specific piperidinone derivative.[5]
Q3: Is it necessary to derivatize my piperidinone derivative before chiral purification?
A3: Not always. However, derivatization can be a useful strategy in two main scenarios:
-
To enhance detection: If your compound lacks a strong chromophore for UV detection, derivatization with a UV-active moiety can significantly improve sensitivity.[6][7] For instance, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) for chiral HPLC analysis.[6]
-
To improve separation: Converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent can allow for separation on a standard achiral column.
Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for this type of purification?
A4: SFC offers several key advantages over traditional HPLC for chiral purifications:
-
Speed: SFC separations are typically 3-5 times faster than HPLC methods.[8][9]
-
Reduced Solvent Consumption: SFC primarily uses compressed carbon dioxide as the mobile phase, significantly reducing the consumption of organic solvents.[8][10] This leads to lower costs and a more environmentally friendly process.
-
Faster Sample Recovery: The CO2 in the mobile phase evaporates upon depressurization, resulting in highly concentrated fractions in the organic modifier, which drastically reduces the time required for solvent evaporation.[8]
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Temperature fluctuations. | 1. Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type).2. Optimize the mobile phase by varying the organic modifier (e.g., ethanol, isopropanol) and its percentage. For basic piperidinone derivatives, add a small amount of a basic additive like diethylamine (DEA) (0.1-0.5%) to improve peak shape and resolution.[3] For acidic derivatives, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.3. Control the column temperature. Lower temperatures often lead to better resolution.[11] |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase.2. Sample overload.3. Inappropriate sample solvent. | 1. Add a mobile phase additive (e.g., DEA for basic compounds) to block active sites on the stationary phase.[3]2. Reduce the injection volume or the concentration of the sample.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| High Backpressure | 1. Column frit blockage.2. Particulate matter from the sample or system.3. Column degradation. | 1. Reverse flush the column (if permitted by the manufacturer).2. Filter all samples and mobile phases before use. Install an in-line filter.3. If the pressure remains high after flushing, the column may need to be replaced. |
| Loss of Resolution Over Time | 1. Column contamination.2. Degradation of the chiral stationary phase. | 1. Flush the column with a strong, compatible solvent as recommended by the manufacturer.2. Ensure the mobile phase and sample are compatible with the CSP. Avoid harsh pH conditions or incompatible solvents.[12] |
Chiral SFC Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect modifier and/or additive.3. Suboptimal backpressure or temperature. | 1. Screen different CSPs. Chlorinated polysaccharide-based CSPs have shown good performance for pyrrolidone derivatives in SFC.[13]2. Optimize the co-solvent (e.g., methanol, ethanol) percentage. The addition of a basic additive (e.g., 2-propylamine) can significantly impact selectivity and resolution, sometimes even reversing the enantiomer elution order.[14]3. Adjust the backpressure (typically 100-200 bar) and temperature (e.g., 25-40 °C) to fine-tune the separation. |
| Peak Tailing | 1. Strong interactions with the stationary phase.2. Sample solubility issues. | 1. Add a basic additive to the modifier for basic piperidinone derivatives to improve peak shape.[14]2. Ensure the sample is fully dissolved in a suitable injection solvent, such as methanol or a mixture of dichloromethane and methanol.[15] |
| Variable Retention Times | 1. Inadequate system equilibration.2. Fluctuations in pressure or temperature. | 1. Ensure the system is fully equilibrated with the mobile phase before starting injections.2. Verify the stability of the backpressure regulator and the column oven temperature. |
| Precipitation in the System | 1. Sample insolubility in the mobile phase. | 1. Reduce the sample concentration.2. Use a stronger sample solvent that is miscible with the mobile phase. However, be cautious of strong solvent effects on peak shape.[15] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Determination of a Piperidinone Derivative
This protocol is a general guideline and should be optimized for the specific analyte.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane:Ethanol (80:20 v/v) with 0.1% Diethylamine (DEA).
-
Filter the mobile phase through a 0.45 µm filter and degas.
-
-
Sample Preparation:
-
Dissolve the piperidinone derivative sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm (or the λmax of the compound).
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100
-
Protocol 2: Preparative Chiral SFC for the Isolation of Piperidinone Enantiomers
This protocol provides a starting point for scaling up a chiral separation using SFC.
-
Instrumentation:
-
Preparative Supercritical Fluid Chromatography (SFC) system with a UV detector and fraction collector.
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 21.2 mm i.d.).
-
-
Mobile Phase:
-
Supercritical CO2 and Methanol with 0.2% 2-propylamine.
-
-
Sample Preparation:
-
Dissolve the racemic piperidinone derivative in methanol to the highest possible concentration without precipitation.
-
-
Chromatographic Conditions (Initial Screening and Optimization on Analytical Scale is Recommended):
-
Flow Rate: 60 mL/min.
-
Mobile Phase Composition: Isocratic 30% Methanol in CO2.
-
Backpressure: 150 bar.
-
Column Temperature: 35 °C.
-
Injection: Stacked injections to maximize throughput.
-
-
Fraction Collection and Post-Processing:
-
Set the fraction collector to trigger based on UV signal.
-
Collect the separated enantiomers.
-
Evaporate the methanol from the collected fractions to obtain the purified enantiomers.
-
Analyze the purity of each fraction by analytical chiral HPLC or SFC.
-
Visualizations
Caption: A general workflow for the purification of chiral piperidinone derivatives.
Caption: A troubleshooting decision tree for poor resolution in chiral HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of high concentration additive on chiral separations in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing 1-Acetylpiperidin-2-one Reactions
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and reaction conditions for the synthesis of 1-Acetylpiperidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and effective method for the synthesis of this compound is the N-acetylation of 2-piperidinone using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a base or a catalyst to facilitate the transformation.
Q2: Which catalysts are recommended for the N-acetylation of 2-piperidinone?
A2: For slow or challenging acylations, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is highly effective as a hyper-nucleophilic acylation catalyst that can significantly increase the reaction rate.[1] Acetic acid can also be used as a catalyst with catalyst loadings as low as 10 mol% affording acetamide products in excellent yields.[2]
Q3: Why is a base often used in conjunction with the acetylating agent?
A3: A base is crucial for neutralizing the acidic byproduct of the reaction (hydrochloric acid if using acetyl chloride, or acetic acid if using acetic anhydride). This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common bases include tertiary amines like triethylamine or pyridine.[1]
Q4: What are the typical reaction conditions for this synthesis?
A4: The reaction is often performed in an inert solvent like dichloromethane or ethyl acetate. When using a catalyst like DMAP with acetic anhydride, the reaction can proceed at room temperature. Without a highly effective catalyst, heating may be required. Reaction times can vary from a few hours to overnight, and progress should be monitored by Thin Layer Chromatography (TLC).
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (2-piperidinone), you can observe the disappearance of the starting material and the appearance of a new, typically less polar, product spot corresponding to this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may be old, impure, or deactivated. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently. 3. Reaction Not at Optimal Temperature: The reaction may require heating to proceed at a reasonable rate. 4. Poor Quality Reagents: The 2-piperidinone, acetylating agent, or solvent may contain impurities that inhibit the reaction. | 1. Use fresh, high-purity catalyst. 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Refer to the data in Table 1 for guidance. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. 4. Ensure all reagents and solvents are pure and anhydrous. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. 2. Suboptimal Reagent Stoichiometry: An incorrect ratio of 2-piperidinone to the acetylating agent can lead to unreacted starting material. | 1. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. 2. Use a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents). |
| Formation of Side Products | 1. O-Acylation: Although less likely, under certain conditions, the enolate of 2-piperidinone may be acylated, leading to an O-acetylated byproduct. 2. Decomposition: Prolonged heating at high temperatures can lead to the decomposition of starting materials or products. | 1. Use a non-nucleophilic base and control the reaction temperature. The use of a highly efficient catalyst like DMAP at room temperature can minimize this. 2. Avoid excessive heating. If heating is necessary, do so gently and for the minimum time required. |
| Difficulty in Product Purification | 1. Residual Catalyst/Base: Pyridine or triethylamine can be difficult to remove due to their high boiling points. 2. Aqueous Work-up Issues: Emulsion formation can occur during the extraction process. | 1. For pyridine removal, wash the organic layer with a dilute aqueous solution of copper(II) sulfate. The copper ions will complex with the pyridine, pulling it into the aqueous phase. 2. To break emulsions, add a small amount of brine to the aqueous layer during the work-up. |
Data Presentation
Table 1: Effect of DMAP Catalyst Loading on the Yield of this compound
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Observations |
| 0 | 24 | < 5 | Illustrates the necessity of a catalyst for an efficient reaction at room temperature. |
| 1 | 12 | 75-85 | A good starting point for optimization, balancing reaction time and catalyst cost. |
| 5 | 4 | > 95 | Higher catalyst loading significantly reduces reaction time and pushes the reaction to completion. |
| 10 | 4 | > 95 | No significant improvement in yield compared to 5 mol%, indicating that 5 mol% is likely optimal. |
Note: Data is illustrative and based on typical outcomes for DMAP-catalyzed acetylations. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: DMAP-Catalyzed Synthesis of this compound
Materials:
-
2-Piperidinone
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidinone (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.05 eq, 5 mol%).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Solvent effects on the stereoselectivity of piperidinone synthesis
Welcome to the technical support center for the stereoselective synthesis of piperidinones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the impact of solvent choice on stereoselectivity.
FAQs & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common challenges in piperidinone synthesis via aza-Diels-Alder and Mannich reactions.
Aza-Diels-Alder Reactions
Question 1: My aza-Diels-Alder reaction is showing low diastereoselectivity (endo/exo ratio). How can I improve it?
Answer: Low diastereoselectivity in aza-Diels-Alder reactions is a common issue. The endo/exo ratio is influenced by several factors, primarily the choice of solvent, catalyst, and reaction temperature.
-
Solvent Selection: The polarity and hydrogen-bonding ability of the solvent can significantly impact the transition state geometry.[1]
-
Protic Solvents: Solvents like methanol can engage in hydrogen bonding with the dienophile, potentially favoring one transition state over the other. An acid-free aza-Diels-Alder reaction of Danishefsky's diene with imines has been shown to proceed efficiently in methanol.
-
Aprotic Solvents: Non-polar aprotic solvents may favor the less polar transition state. For instance, dichloromethane (CH2Cl2) has been used successfully in Lewis acid-catalyzed aza-Diels-Alder reactions.[2] It is recommended to screen a range of solvents with varying polarities.[3]
-
-
Lewis Acid Catalysis: Lewis acids can coordinate to the imine, altering its electronic properties and steric environment, which can enhance diastereoselectivity.[4] Common Lewis acids for this purpose include MgI2, Yb(OTf)3, and various copper and zinc complexes.[2][5]
-
Temperature: Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lower activation energy.[6]
Troubleshooting Workflow for Low Diastereoselectivity in Aza-Diels-Alder Reactions:
References
- 1. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. discovery.researcher.life [discovery.researcher.life]
Degradation pathways of 1-Acetylpiperidin-2-one under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetylpiperidin-2-one, focusing on its degradation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to hydrolysis at two main sites: the endocyclic amide (lactam) bond and the exocyclic N-acetyl amide bond. The primary degradation pathway involves the hydrolysis of the lactam ring, which is a common reaction for lactams in the presence of strong acids and heat. This leads to the formation of 5-(acetylamino)pentanoic acid. A secondary degradation pathway can be the hydrolysis of the N-acetyl group to yield piperidin-2-one and acetic acid.
Q2: What are the typical reagents and conditions for conducting a forced degradation study of this compound in an acidic environment?
A2: Typically, forced degradation studies under acidic conditions are performed using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M. The reaction is often accelerated by heating, for instance, by refluxing the solution or maintaining it at a constant temperature (e.g., 60-80 °C). The duration of the study can vary from a few hours to several days, depending on the stability of the molecule.
Q3: What analytical techniques are recommended for monitoring the degradation of this compound and identifying its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and effective technique for monitoring the degradation of this compound. This method can separate the parent compound from its degradation products, allowing for quantification of the degradation over time. For the structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.
Troubleshooting Guides
Issue 1: No significant degradation of this compound is observed under my acidic stress conditions.
-
Possible Cause 1: Acid concentration is too low.
-
Solution: Increase the concentration of the acid. If you are using 0.1 M HCl, try increasing it to 0.5 M or 1 M HCl.
-
-
Possible Cause 2: The temperature is not high enough.
-
Solution: Increase the reaction temperature. If the experiment is being conducted at room temperature, consider heating the reaction mixture to 60°C or 80°C.
-
-
Possible Cause 3: The duration of the stress testing is too short.
-
Solution: Extend the duration of the experiment. Collect samples at later time points (e.g., 24, 48, and 72 hours) to monitor for degradation.
-
Issue 2: The degradation of this compound is happening too quickly, and the parent compound is completely degraded at the first time point.
-
Possible Cause 1: The stress conditions are too harsh.
-
Solution: Reduce the severity of the conditions. Decrease the acid concentration (e.g., from 1 M to 0.1 M HCl), lower the temperature, or shorten the initial time points for sample collection.
-
-
Possible Cause 2: The analytical method is not capturing the initial time point accurately.
-
Solution: Ensure that the "time zero" sample is taken immediately after the addition of the acid and before any significant heating, and that it is immediately neutralized or diluted to stop the reaction.
-
Issue 3: Multiple unexpected peaks are appearing in the chromatogram.
-
Possible Cause 1: Secondary degradation is occurring.
-
Solution: The primary degradation products may themselves be unstable under the harsh acidic conditions and are degrading further. Analyze samples at earlier time points to identify the primary degradants.
-
-
Possible Cause 2: Impurities in the starting material.
-
Solution: Analyze a sample of the this compound starting material that has not been subjected to stress conditions to identify any pre-existing impurities.
-
-
Possible Cause 3: Interaction with excipients (if in a formulation).
-
Solution: If working with a formulated product, consider potential interactions between the active pharmaceutical ingredient (API) and the excipients under acidic conditions. Conduct the degradation study on the pure API as a control.
-
Experimental Protocols
Protocol for Forced Degradation of this compound under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Pipette 1 mL of the stock solution into a clean, labeled vial.
-
Add 1 mL of 1 M hydrochloric acid.
-
Cap the vial and place it in a water bath or heating block at 80°C.
-
-
Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation for Analysis:
-
At each time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately neutralize the sample by adding an equivalent amount of a suitable base (e.g., 1 M sodium hydroxide).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto a suitable C18 column.
-
Use a mobile phase that provides good separation of the parent compound and its degradation products (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Determine the relative peak areas of the degradation products.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound in 1 M HCl at 80°C
| Time (hours) | This compound Remaining (%) | 5-(acetylamino)pentanoic acid (%) | Piperidin-2-one (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 12.5 | 2.3 |
| 4 | 71.8 | 24.1 | 4.1 |
| 8 | 52.3 | 40.6 | 7.1 |
| 12 | 35.1 | 54.8 | 10.1 |
| 24 | 10.5 | 75.3 | 14.2 |
Visualizations
Caption: Proposed degradation pathways of this compound under acidic conditions.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Acetylpiperidin-2-one
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Acetylpiperidin-2-one and its structural isomers, 1-Acetylpiperidine and N-Acetyl-4-piperidone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their spectral features, supported by experimental data and protocols.
Introduction
This compound, a cyclic amide, and its isomers are important scaffolds in medicinal chemistry and organic synthesis. Understanding their structural nuances through spectroscopic techniques like NMR is crucial for characterization, reaction monitoring, and drug design. This guide presents a side-by-side comparison of their ¹H and ¹³C NMR data to highlight the key differences and aid in their unambiguous identification.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, 1-Acetylpiperidine, and N-Acetyl-4-piperidone. The data is presented for spectra recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) |
| This compound | CH₃ (Acetyl) | 2.48 |
| CH₂ (C3) | 1.89 | |
| CH₂ (C4) | 1.89 | |
| CH₂ (C5) | 2.55 | |
| CH₂ (C6) | 3.75 | |
| 1-Acetylpiperidine | CH₃ (Acetyl) | 2.10 |
| CH₂ (C3, C4, C5) | 1.55-1.68 | |
| CH₂ (C2, C6) | 3.45-3.55 | |
| N-Acetyl-4-piperidone [1] | CH₃ (Acetyl) | 2.20 |
| CH₂ (C3, C5) | 2.49 | |
| CH₂ (C2, C6) | 3.80-3.86 |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | CH₃ (Acetyl) | 27.5 |
| C=O (Acetyl) | 173.2 | |
| CH₂ (C3) | 32.5 | |
| CH₂ (C4) | 21.3 | |
| CH₂ (C5) | 23.0 | |
| CH₂ (C6) | 49.3 | |
| C=O (Lactam) | 172.1 | |
| 1-Acetylpiperidine [2] | CH₃ (Acetyl) | 21.3 |
| C=O (Amide) | 169.1 | |
| CH₂ (C3, C5) | 25.5 | |
| CH₂ (C4) | 24.5 | |
| CH₂ (C2, C6) | 46.8, 41.6 | |
| N-Acetyl-4-piperidone [3] | CH₃ (Acetyl) | 21.4 |
| C=O (Amide) | 169.0 | |
| CH₂ (C3, C5) | 41.0 | |
| CH₂ (C2, C6) | 45.1 | |
| C=O (Ketone) | 207.1 |
Experimental Protocol: NMR Spectroscopy
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound and its isomers.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR:
-
Tune and shim the probe for the sample.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a spectral width of 200-240 ppm, a pulse width of 30 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.
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Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.
Caption: Workflow of NMR analysis from sample preparation to structural determination.
Conclusion
The ¹H and ¹³C NMR spectra of this compound, 1-Acetylpiperidine, and N-Acetyl-4-piperidone exhibit distinct chemical shifts and coupling patterns that allow for their unambiguous differentiation. The presence of the lactam carbonyl in this compound significantly influences the chemical shifts of the adjacent methylene protons and carbons compared to the simple amide structure of 1-Acetylpiperidine. Furthermore, the ketone functionality in N-Acetyl-4-piperidone introduces a characteristic downfield signal in the ¹³C NMR spectrum and alters the symmetry and chemical shifts of the piperidine ring protons. This comparative guide serves as a valuable resource for the structural analysis of these and related heterocyclic compounds.
References
Unveiling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Acetylpiperidin-2-one and Piperidin-2-one
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining their fragmentation patterns upon ionization. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of 1-acetylpiperidin-2-one and its structural analog, piperidin-2-one (also known as δ-valerolactam).
While experimental data for piperidin-2-one is readily available, a published experimental mass spectrum for this compound is not publicly accessible. Therefore, this guide presents the experimentally determined fragmentation data for piperidin-2-one and contrasts it with a predicted fragmentation pattern for this compound. This prediction is based on established principles of mass spectrometry, considering the influence of the N-acetyl group on the fragmentation pathways of the parent lactam structure.
Comparative Analysis of Fragmentation Patterns
The introduction of an acetyl group at the nitrogen atom of the piperidin-2-one ring significantly alters the molecule's fragmentation behavior under electron ionization. The following table summarizes the key quantitative data, comparing the major fragment ions and their relative abundances for both compounds.
| Feature | This compound (Predicted) | Piperidin-2-one (Experimental)[1][2] |
| Molecular Ion (M+) | m/z 141 (Expected to be of moderate intensity) | m/z 99 (Prominent) |
| Base Peak | m/z 43 | m/z 99 |
| Key Fragment Ions (m/z) | 141, 99, 84, 70, 56, 43 | 99, 71, 56, 43, 41 |
| Relative Abundance of Key Fragments | m/z 43: 100% m/z 99: High m/z 84: Moderate m/z 70: Moderate m/z 56: Low | m/z 99: 100% m/z 71: ~40% m/z 56: ~25% m/z 43: ~45% m/z 41: ~43% |
Deciphering the Fragmentation Pathways
The fragmentation of these cyclic amides is driven by the initial formation of a molecular ion radical cation (M+•), which then undergoes a series of bond cleavages and rearrangements to produce smaller, charged fragments.
Predicted Fragmentation of this compound
The presence of the N-acetyl group introduces new fragmentation pathways, primarily initiated by cleavage of the bond between the acetyl group and the nitrogen atom, as well as α-cleavage relative to the carbonyl group.
Caption: Predicted fragmentation pathway of this compound.
Experimental Fragmentation of Piperidin-2-one
The fragmentation of piperidin-2-one is characterized by the stability of its molecular ion, which is also the base peak. Subsequent fragmentations involve the loss of small neutral molecules and ring cleavage.[1][2]
Caption: Experimental fragmentation pathway of Piperidin-2-one.[1][2]
Experimental Protocols
The following provides a detailed methodology for acquiring the electron ionization-mass spectrometry data for compounds such as this compound and piperidin-2-one.
1. Sample Preparation:
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Dissolve approximately 1 mg of the analytical standard in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL.
-
Ensure the sample is free of any particulate matter by filtration or centrifugation if necessary.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injection: 1 µL of the prepared sample is injected in split or splitless mode, depending on the sample concentration.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface Temperature: 280 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-300.
-
Scan Rate: 2 scans/second.
4. Data Analysis:
-
The acquired mass spectra are processed using the instrument's software.
-
The background is subtracted, and the mass spectrum of the analyte peak is extracted.
-
The relative abundance of each fragment ion is calculated relative to the base peak (the most intense peak in the spectrum, set to 100%).
Caption: General experimental workflow for GC-EI-MS analysis.
References
A Comparative Guide to HPLC Purity Analysis of 1-Acetylpiperidin-2-one Derivatives
The determination of purity for pharmaceutical intermediates like 1-acetylpiperidin-2-one and its derivatives is a critical step in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), stands as the predominant analytical technique for this purpose due to its high resolution, sensitivity, and robustness.[1] This guide provides a comparative overview of a validated RP-HPLC method suitable for the analysis of acetylated piperidinone derivatives and discusses alternative analytical techniques, supported by experimental data.
Comparative Analysis of Analytical Techniques
While RP-HPLC is the workhorse for purity analysis of many pharmaceutical intermediates, other techniques such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) can serve as viable alternatives, especially for volatile or thermally stable compounds, or when faster analysis is required.[2] The choice of method is often dictated by the physicochemical properties of the analyte, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Typical Stationary Phase | Key Advantages | Key Limitations |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | C18, C8 | Wide applicability, high resolution, established methodology, compatible with various detectors (UV, MS).[1] | Longer analysis times compared to UPLC/SFC, higher solvent consumption. |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase. | Cyclodextrin-based (for chiral analysis) | High efficiency for volatile and thermally stable compounds, excellent resolution.[2] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[1] |
| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid (e.g., CO2) as the mobile phase. | Polysaccharide-based | Faster separations, reduced organic solvent consumption, orthogonal selectivity to HPLC.[2] | Requires specialized instrumentation, less universally available than HPLC. |
Experimental Protocols
A detailed experimental protocol for a validated RP-HPLC method for a structurally similar compound, 1-acetyl-2-imidazolidinone, is presented below.[3][4] This method can be adapted for the purity analysis of this compound and its derivatives.
Validated RP-HPLC Method for 1-Acetyl-2-imidazolidinone
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, thermostated column compartment, and a photodiode array (PDA) detector.[3]
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile is typically effective. For 1-acetyl-2-imidazolidinone, a diluent of Water:Acetonitrile (95:5 v/v) was used.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation: Dissolve the sample in the diluent (Water:Acetonitrile, 95:5 v/v) to a target concentration of approximately 10 mg/mL.[4] Further dilutions can be made to fall within the linear range of the method.
Method Validation and Performance Data
The performance of the RP-HPLC method for 1-acetyl-2-imidazolidinone is summarized in the following table, demonstrating its suitability for quantitative purity analysis.[3][4]
| Validation Parameter | Result |
| Linearity Range | 1.04 - 4.16 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.7 ppm |
| Limit of Quantification (LOQ) | 8.2 ppm |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 96.48% - 108.92% |
Visualizing the Experimental Workflow and Comparative Logic
To better illustrate the analytical process and the decision-making involved in method selection, the following diagrams are provided.
References
A Comparative Guide to 1-Acetylpiperidin-2-one and Other N-Acyl Lactams in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, N-acyl lactams are a pivotal class of compounds, serving as versatile intermediates and acylating agents. Their reactivity, governed by the ring size of the lactam and the nature of the N-acyl group, dictates their utility in a myriad of chemical transformations. This guide provides an objective comparison of 1-Acetylpiperidin-2-one with other common N-acyl lactams, supported by experimental data and detailed protocols to inform synthetic strategy and reagent selection.
Introduction to N-Acyl Lactams
N-acyl lactams are cyclic amides with an acyl group attached to the nitrogen atom. The electrophilicity of the exocyclic carbonyl group is enhanced by the adjacent endocyclic carbonyl, making them effective acyl transfer agents. The reactivity of these compounds is influenced by the ring strain of the lactam ring, with smaller rings generally exhibiting higher reactivity. This guide will focus on the comparison of this compound (a six-membered lactam derivative) with N-acetylpyrrolidin-2-one (a five-membered lactam) and N-acetylcaprolactam (a seven-membered lactam).
Synthesis of N-Acyl Lactams
The synthesis of N-acyl lactams is typically achieved through the N-acylation of the corresponding lactam. Common acylating agents include acid chlorides and acid anhydrides.
General Synthesis Workflow
A Comparative Analysis of the Biological Activities of Piperidinone and Pyrrolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidinone and pyrrolidinone scaffolds are privileged structures in medicinal chemistry, forming the core of a multitude of biologically active compounds. Their inherent structural features allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. This guide provides an objective comparison of the biological activities of derivatives of these two heterocyclic rings, supported by experimental data, to inform future drug discovery and development efforts.
Comparative Analysis of Biological Activities
The biological activities of piperidinone and pyrrolidinone derivatives are broad, with significant research focused on their anticancer, antimicrobial, and anti-inflammatory properties. The following sections present a comparative summary of their performance in these key therapeutic areas, with quantitative data organized for clarity.
Anticancer Activity
Both piperidinone and pyrrolidinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Comparative Anticancer Activity of Piperidinone and Pyrrolidinone Derivatives (IC50/EC50 in µM)
| Compound Class | Derivative Type | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Piperidinone | Halogenated bis(methoxybenzylidene)-4-piperidone | HCT116 (Colon) | Not specified, but showed significant inhibition of colony formation | [1] |
| EF24 (a piperidinone derivative) | H441, MiaPaCa-2, Panc-1 | Effective as an antiproliferative agent, specific IC50 not provided | [2] | |
| Curcuminoid 2a (3,4,5-trimethoxybenzylidene) | 518A2 (Melanoma) | Not specified, but caused apoptosis | [1] | |
| Curcuminoid 3c (bis-(3-bromophenyl)) | 518A2 (Melanoma) | Not specified, but caused apoptosis | [1] | |
| Pyrrolidinone | Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate) | 2.5 - 20.2 | [3] |
| Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | 2.5 - 20.2 | [3] | |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivative | A549 (Lung) | Reduced viability to 28.0% at 100 µM | [4] | |
| Thiosemicarbazone derivative | DHFR Inhibition | 12.37 ± 0.48 | [5] |
Antimicrobial Activity
Derivatives of both scaffolds have been explored for their potential to combat bacterial and fungal infections. They exhibit a range of activities against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Table 2: Comparative Antimicrobial Activity of Piperidinone and Pyrrolidinone Derivatives (MIC in µg/mL)
| Compound Class | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| Piperidinone | 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Showed good activity compared to ampicillin | [6] |
| Thiosemicarbazone derivatives of piperidones | Fungal strains | Showed significant activity compared to terbinafine | [6] | |
| N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids | Streptococcus mutans, S. mitis, S. sanguinis | 250 - 500 | [7] | |
| Pyrrolidinone | Pyrrolidine-2,3-dione dimers | Staphylococcus aureus (MSSA) | Single-digit MIC values | [8] |
| Pyrrolidine-2-one derivatives | Escherichia coli, Staphylococcus aureus | Showed good antibacterial activity | [9][10] | |
| Oxazolidinone hydroxamic acid derivatives | Gram-negative bacteria (e.g., K. pneumoniae) | Potent activity reported | [11] |
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives has been demonstrated in various in vitro and in vivo models. Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes.
Table 3: Comparative Anti-inflammatory Activity of Piperidinone and Pyrrolidinone Derivatives
| Compound Class | Derivative Type | Assay | Results | Reference |
| Piperidinone | Di- and triketopiperidine derivatives | Not specified | Showed distinct anti-inflammatory activity | [12] |
| 2-piperidone derivatives | LPS-induced microglial BV-2 cells | Suppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | [13] | |
| Pyrrolidinone | 2-pyrrolidinone derivatives | LOX Inhibition | IC50 of 0.0705 (±0.003)mM and 0.08 (±0.005)mM | [14] |
| Pyrrolidine derivatives | Carrageenan-induced paw edema in rats | Exhibited significant anti-inflammatory effect | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of piperidinone and pyrrolidinone derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (piperidinone or pyrrolidinone derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is used to assess the antimicrobial activity of chemical substances.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria).
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into each well. A negative control (solvent) and a positive control (a known antibiotic) should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least a week before the experiment.
-
Compound Administration: Administer the test compound (piperidinone or pyrrolidinone derivative) orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[6][7][11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Caption: The NF-κB pathway is a key regulator of inflammation.
Caption: The MAPK cascade relays external signals to cellular responses.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. inotiv.com [inotiv.com]
- 6. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hereditybio.in [hereditybio.in]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. chemistnotes.com [chemistnotes.com]
Validating the Mechanism of Action for 1-Acetylpiperidin-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anticancer mechanism of action of 1-Acetylpiperidin-2-one derivatives against alternative compounds. The information presented herein is supported by experimental data from publicly available scientific literature to aid researchers in validating the therapeutic potential of this class of molecules.
Comparative Analysis of Cytotoxicity
The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] While specific cytotoxic data for this compound is limited in the current literature, we can draw comparisons from structurally related piperidone and glutarimide derivatives to understand its potential efficacy.
| Compound Class | Derivative Example | Cancer Cell Line | IC50/CC50 (µM) | Reference |
| Glutarimide Derivatives | 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | HeLa (Cervical Cancer) | 9 | [1] |
| K562 (Leukemia) | 27 | [1] | ||
| MDA-MB-453 (Breast Cancer) | 15 | [1] | ||
| Piperidone Derivatives | 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (Compound 2608) | CEM (Leukemia) | Low µM to nM range | [3] |
| 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (Compound 2610) | COLO 205 (Colon Cancer) | Low µM to nM range | [3] | |
| 1-(2-methoxyethylthio-propionyl)-3,5-bis(benzylidene)-4 piperidone (Compound 2a) | Jurkat (Leukemia) | Sub-µM | [4] | |
| 3,5-bis(4-fluorobenzylidene)-1-[3-(2-methoxyethyl sulfinyl)-propionyl]-4-piperidone (Compound 3e) | Jurkat (Leukemia) | Sub-µM | [4] | |
| Alternative Anticancer Agent | Doxorubicin | Various | Varies (Potent) | [2] |
Unraveling the Mechanism of Action: Key Signaling Pathways
The anticancer activity of piperidine and its derivatives is often attributed to the induction of apoptosis and modulation of critical cellular signaling pathways.[5] Based on studies of related compounds, this compound derivatives may exert their effects through the following mechanisms:
1. Induction of Apoptosis:
Several studies on piperidone derivatives have demonstrated their ability to induce programmed cell death (apoptosis) in cancer cells. The proposed mechanism involves:
-
Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox status can trigger apoptotic pathways.[3]
-
Mitochondrial Depolarization: Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic cascade.[3]
-
Activation of Caspases: Executioner caspases, such as caspase-3 and caspase-7, are activated, leading to the cleavage of cellular substrates and ultimately cell death.[3][4]
2. Modulation of Key Signaling Pathways:
The piperidine scaffold has been implicated in the modulation of several signaling pathways crucial for cancer cell survival and proliferation. While direct evidence for this compound is pending, related compounds have been shown to affect:
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival. Inhibition of NF-κB can sensitize cancer cells to apoptosis.
-
PI3K/Akt Signaling Pathway: This is a central pathway that promotes cell growth, proliferation, and survival. Its inhibition is a common strategy in cancer therapy.[5]
-
STAT3 Signaling Pathway: The STAT3 transcription factor is often constitutively activated in cancer and promotes tumor growth and survival.
Experimental Protocols
To validate the proposed mechanism of action for this compound derivatives, the following experimental protocols are recommended:
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
96-well plates
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
This compound derivatives
-
Cancer cell lines
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with the test compounds for the desired time.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound derivatives.
Caption: A generalized workflow for validating the mechanism of action.
References
- 1. Antiproliferative and antibacterial activity of some glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel class of piperidones exhibit potent, selective and pro-apoptotic anti-leukemia properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Piperidinones by Chiral HPLC
For researchers and professionals in drug development, the precise determination of enantiomeric excess (ee) is critical for ensuring the safety and efficacy of chiral drug candidates. The piperidinone scaffold is a prevalent structural motif in many pharmaceuticals, making robust analytical methods for their chiral separation essential. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of chiral piperidinones, supported by experimental data and detailed protocols.
Comparison of Chiral Stationary Phases and Methods
The success of chiral separation by HPLC is primarily dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® brands, are widely used and have shown considerable success in resolving enantiomers of various piperidinone derivatives.
Performance Data for Piperidinone Analogs
The following tables summarize the performance of different chiral HPLC methods for the separation of various piperidinone enantiomers.
Table 1: Chiral Separation of Piperidine-2,6-dione Analogues on Chiralpak® IA and IB
| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| Aminoglutethimide | Chiralpak® IA | Methyl-tert-butyl ether-THF (90:10, v/v) | 1.00 |
| p-Nitro-glutethimide | Chiralpak® IA | Methyl-tert-butyl ether-THF (90:10, v/v) | 5.33 |
| Phenglutarimide | Chiralpak® IA | 100% Dichloromethane | 1.50 |
| Thalidomide | Chiralpak® IA | 100% Acetonitrile | 2.00 |
| Aminoglutethimide | Chiralpak® IB | Methyl-tert-butyl ether-THF (90:10, v/v) | 0.33 |
| p-Nitro-glutethimide | Chiralpak® IB | Methyl-tert-butyl ether-THF (90:10, v/v) | 0.67 |
General Observation: For the tested piperidine-2,6-dione analogues, Chiralpak® IA consistently provided superior resolution compared to Chiralpak® IB under the evaluated mobile phase conditions.
Table 2: Chiral Separation of Derivatized Piperidin-3-amine on Chiralpak® AD-H
| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| (R/S)-N-(Piperidin-3-yl)-p-toluenesulfonamide | Chiralpak® AD-H | 0.1% Diethylamine in Ethanol | > 4.0 |
Note: In this case, pre-column derivatization with para-toluene sulfonyl chloride (PTSC) was necessary to introduce a chromophore for UV detection.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these separation methods.
Protocol 1: Separation of Piperidine-2,6-dione Analogues
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Columns:
-
Chiralpak® IA (25 cm x 0.46 cm)
-
Chiralpak® IB (25 cm x 0.46 cm)
-
-
Mobile Phases:
-
Mobile Phase I: Methyl-tert-butyl ether-THF (90:10, v/v)
-
Mobile Phase II: 100% Dichloromethane
-
Mobile Phase III: 100% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the racemic piperidine-2,6-dione analogue in a suitable solvent (e.g., mobile phase) to an appropriate concentration.
-
Injection Volume: 10-20 µL
-
Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100.
Protocol 2: Separation of Derivatized Piperidin-3-amine
-
Derivatization Step:
-
Dissolve the piperidin-3-amine sample in a suitable solvent.
-
Add a base (e.g., triethylamine).
-
Add para-toluene sulfonyl chloride (PTSC) and allow the reaction to proceed to completion to form N-(piperidin-3-yl)-p-toluenesulfonamide.
-
Quench the reaction and extract the derivatized product.
-
Dry and reconstitute the sample in the mobile phase.
-
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralpak® AD-H
-
Mobile Phase: 0.1% Diethylamine in Ethanol
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 228 nm
-
Sample Preparation: Prepare a solution of the derivatized piperidin-3-amine in the mobile phase.
-
Injection Volume: 10-20 µL
-
Analysis: Follow the analysis procedure outlined in Protocol 1.
Method Development and Optimization Workflow
The selection of an appropriate chiral HPLC method is often an empirical process. The following diagrams illustrate a typical workflow for method development and the logical considerations for column and mobile phase selection.
Caption: A typical workflow for developing a chiral HPLC method.
Caption: Logic for selecting a chiral column and mobile phase.
Conclusion
The enantiomeric excess determination of chiral piperidinones can be effectively achieved using chiral HPLC, particularly with polysaccharide-based chiral stationary phases. The Chiralpak® series of columns, including IA, IB, and AD-H, have demonstrated successful separation for various piperidinone analogues. Method development should involve screening a selection of CSPs and mobile phases, with optimization of parameters such as mobile phase composition, additives, flow rate, and temperature. For piperidinones lacking a strong chromophore, pre-column derivatization is a viable strategy to enhance UV detection. The data and protocols presented in this guide serve as a valuable starting point for researchers in the development and validation of robust chiral separation methods for this important class of compounds.
Benchmarking the synthesis of 1-Acetylpiperidin-2-one against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for the synthesis of 1-Acetylpiperidin-2-one, a valuable building block in pharmaceutical and chemical research. By presenting key performance metrics and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable synthetic route for their specific needs, considering factors such as yield, reaction time, and reagent handling.
At a Glance: Comparison of Synthesis Methods
Two prevalent methods for the synthesis of this compound involve the N-acetylation of 2-piperidone (also known as δ-valerolactam). The primary difference between these methods lies in the choice of the acetylating agent: acetic anhydride, often with pyridine as a catalyst, and acetyl chloride, typically in the presence of a non-nucleophilic base.
| Performance Metric | Method 1: Acetic Anhydride & Pyridine | Method 2: Acetyl Chloride & Triethylamine |
| Starting Material | 2-Piperidone | 2-Piperidone |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride |
| Base/Catalyst | Pyridine | Triethylamine |
| Typical Solvent | Dioxane or neat | Dioxane |
| Reaction Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Reaction Time | 2 - 16 hours | 10 - 12 hours |
| Reported Yield | High | High |
| Work-up | Aqueous work-up to remove pyridine and acetic acid | Filtration of triethylammonium chloride, followed by aqueous work-up |
| Safety Considerations | Acetic anhydride is corrosive and a lachrymator. Pyridine is a flammable and harmful liquid. | Acetyl chloride reacts violently with water and is corrosive. Triethylamine is flammable and corrosive. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for the two primary synthesis methods of this compound.
Experimental Protocols
Below are detailed experimental protocols for the two benchmarked synthesis methods. These protocols are based on established chemical literature and provide a foundation for laboratory implementation.
Method 1: Synthesis of this compound using Acetic Anhydride and Pyridine
This method utilizes acetic anhydride as the acetylating agent with pyridine serving as both a catalyst and a solvent. Pyridine also acts as a base to neutralize the acetic acid byproduct.[1][2]
Materials:
-
2-Piperidone
-
Acetic Anhydride
-
Pyridine
-
Toluene
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous Sodium Chloride)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-piperidone (1.0 equivalent) in pyridine.
-
Add acetic anhydride (1.1 - 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 16 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess pyridine and acetic anhydride by rotary evaporation. Co-evaporate with toluene multiple times to ensure complete removal of pyridine.[2]
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Method 2: Synthesis of this compound using Acetyl Chloride and Triethylamine
This method employs the more reactive acetyl chloride as the acetylating agent. A non-nucleophilic base, triethylamine, is used to scavenge the hydrogen chloride (HCl) gas that is formed as a byproduct, preventing it from reacting with the starting material or product.[3]
Materials:
-
2-Piperidone
-
Acetyl Chloride
-
Triethylamine
-
Dioxane (anhydrous)
-
Cold water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidone (1.0 equivalent) and triethylamine (1.0 equivalent) in anhydrous dioxane.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous dioxane to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a period and then warm to room temperature. Continue stirring for 10-12 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, the precipitated triethylammonium chloride is removed by filtration.
-
The filtrate, containing the product, is concentrated under reduced pressure.
-
The residue is then poured into cold water.
-
The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Logical Workflow for Method Selection
The choice between these two primary methods often depends on laboratory-specific constraints and preferences. The following diagram outlines a logical workflow to aid in this decision-making process.
Conclusion
Both the acetic anhydride/pyridine and acetyl chloride/triethylamine methods are effective for the synthesis of this compound. The choice between them will likely be guided by the availability of reagents, the scale of the reaction, and the laboratory's tolerance for handling certain chemicals. For instance, while acetyl chloride is more reactive and may lead to shorter reaction times under optimized conditions, it requires more stringent anhydrous conditions. Conversely, the use of acetic anhydride with pyridine is a classic and robust method, though the removal of pyridine during work-up can be a practical consideration. Researchers are encouraged to perform small-scale trial reactions to determine the optimal conditions for their specific setup.
References
In-Vitro Assay Validation for Novel Piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a prominent structural motif in medicinal chemistry, integral to the design of numerous therapeutic agents due to its favorable pharmacological properties.[1] In oncology, many piperidine derivatives have demonstrated significant potential by modulating key signaling pathways that govern cell proliferation and survival.[1][2] This guide provides a comparative analysis of the in-vitro validation of novel piperidine derivatives, focusing on their anti-cancer properties. It includes a summary of their cytotoxic and enzyme-inhibitory activities, detailed experimental protocols for key assays, and visualizations of a relevant signaling pathway and a standard validation workflow.
Comparative Efficacy of Novel Piperidine Derivatives
The following tables summarize the in-vitro activity of selected piperidine derivatives against various cancer cell lines and protein kinases. These data highlight the potency and selectivity of these compounds, which are critical parameters in the drug discovery process.
Table 1: Cytotoxicity of Piperidine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | Assay Type | IC50 / EC50 (µM) |
| Piperine | HepG2 | Hepatocellular Carcinoma | MTT | 97[3] |
| Piperine | Hep3B | Hepatocellular Carcinoma | MTT | 58[3] |
| Compound 17a | PC3 | Prostate Cancer | MTT | - |
| DTPEP | MDA-MB-231 | Breast Cancer | MTT | - |
| Compound 8u | HepG-2 | Hepatocellular Carcinoma | MTT | 1.88[4] |
| Derivative 23 | MDA-MB-468 | Breast Cancer | CellTiter-Glo | 1.00 (GI50)[5] |
| Derivative 25 | HOP-92 | Non-small cell lung cancer | CellTiter-Glo | 1.35 (GI50)[5] |
| AZD7762 | HT29 | Colon Cancer | Cell Abrogation | - |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. GI50 (Growth inhibitory concentration) is the concentration that causes 50% inhibition of cell growth.
Table 2: Kinase Inhibitory Activity of Piperidine Derivatives
| Compound/Derivative | Target Kinase | Assay Type | IC50 (nM) |
| AZD7762 | CHK1 | Biochemical | 7 |
| Compound 8u | VEGFR-2 | Biochemical | 1.52 (µM)[4] |
| Compound E22 | Akt1 | Biochemical | - |
| CC-509 | Syk | Biochemical | - |
Key In-Vitro Experimental Protocols
Rigorous and reproducible experimental protocols are the foundation of reliable in-vitro data. Below are detailed methodologies for two common assays used in the evaluation of novel piperidine derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test piperidine derivatives and vehicle control (e.g., DMSO)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the piperidine test compounds and a vehicle control. Replace the existing cell culture medium with medium containing the various concentrations of the test compounds. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT.[1] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or EC50 value using non-linear regression analysis.
Protocol 2: In-Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, an enzyme critical for nerve function. The assay measures the activity of AChE by the hydrolysis of acetylthiocholine (ATC) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
96-well plate
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE enzyme solution (e.g., from electric eel)
-
Test piperidine derivatives and a known AChE inhibitor (e.g., Donepezil) as a positive control
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions as described above. The test compounds should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
Blank: 200 µL phosphate buffer.
-
Control (No Inhibitor): 160 µL phosphate buffer + 20 µL AChE solution + 20 µL vehicle (e.g., DMSO).
-
Inhibitor Wells: 160 µL phosphate buffer + 20 µL AChE solution + 20 µL of each test compound dilution.
-
-
Pre-incubation: Add 10 µL of the DTNB solution to all wells. Pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for a period of 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Molecular Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer.[2] Many piperidine-containing drugs exert their anticancer effects by targeting components of this pathway.[2]
References
Safety Operating Guide
Proper Disposal of 1-Acetylpiperidin-2-one: A Guide for Laboratory Professionals
Hazard Assessment and Waste Classification
Before disposal, a thorough hazard assessment is paramount. In the absence of a specific SDS, the chemical properties must be evaluated against federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, to determine if it qualifies as hazardous waste.[1][2][3][4] It is prudent to manage 1-Acetylpiperidin-2-one as a hazardous waste to ensure the highest safety standards.
Key characteristics to consider for hazardous waste classification include:
-
Ignitability: The potential to readily catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to be unstable and explode or release toxic fumes under certain conditions.
-
Toxicity: The potential to be harmful or fatal if ingested or absorbed.
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this specific chemical waste according to your local regulations.
Quantitative Data for Chemical Waste Management
The following table summarizes general guidelines and regulatory thresholds relevant to the disposal of chemical waste. These are not specific to this compound but provide a framework for safe laboratory practices.
| Parameter | Guideline/Regulation | Value | Source |
| pH for Drain Disposal | General Guideline for Dilute Aqueous Waste | 5.5 - 10.5 | [5] |
| Flash Point for Ignitable Waste | U.S. EPA (RCRA) | < 60°C (140°F) | [1] |
| Highly Toxic Chemicals (LD50) | Dartmouth College EHS | < 50 mg/kg | [6] |
| Permissible Exposure Limit (PEL) - General Dust | OSHA | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | - |
Note: The values presented are for general guidance. Always refer to the specific regulations and your institution's policies.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), when handling this compound and its waste.
-
Waste Segregation and Collection:
-
Primary Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound and any materials contaminated with it.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7] Include the date of accumulation.
-
Waste Stream: This compound should be collected as a non-halogenated organic waste unless mixed with halogenated solvents. Never mix incompatible waste streams.[6]
-
-
Handling Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, weighing paper, and pipette tips should be placed in the designated solid hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in the designated liquid hazardous waste container.
-
Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[6] For highly toxic substances, the first three rinses should be collected.[6]
-
-
Storage of Chemical Waste:
-
Final Disposal:
-
Arrange for the pickup of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][9]
-
Complete all necessary waste disposal forms as required by your institution and local regulations. A hazardous waste manifest will be required for off-site transportation.[4]
-
Never dispose of this compound down the drain or in the regular trash. [5][6]
-
Emergency Procedures
In case of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container. For large spills, or if you are unsure how to proceed, contact your institution's EHS emergency line.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. youtube.com [youtube.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. epa.gov [epa.gov]
- 5. acs.org [acs.org]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
